molecular formula C6H10O4Pd B1589170 Palladium(II) propionate CAS No. 3386-65-0

Palladium(II) propionate

Cat. No.: B1589170
CAS No.: 3386-65-0
M. Wt: 252.6 g/mol
InChI Key: ZVSLRJWQDNRUDU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Established Synthetic Methodologies for Palladium(II) Carboxylates

The synthesis of palladium(II) carboxylates, such as the well-studied palladium(II) acetate (B1210297), provides a foundational understanding for preparing palladium(II) propionate (B1217596). A common method involves the reaction of palladium sponge with a mixture of a carboxylic acid and nitric acid. wikipedia.org For instance, palladium(II) acetate is synthesized by treating palladium sponge with acetic acid and nitric acid. wikipedia.org Another established route is the ligand exchange reaction, where palladium(II) acetate is treated with a different carboxylic acid to yield the desired palladium(II) carboxylate. wikipedia.orgrsc.org This lability of the palladium-oxygen bond facilitates the exchange. rsc.org

A Russian patent describes a method for producing palladium propionate by dissolving palladium metal in concentrated nitric acid, evaporating the solution, and then treating the resulting palladium(II) nitrate (B79036) with nitric oxide and propionic acid or propionic anhydride (B1165640) under specific temperature and atmospheric conditions. google.com This method aims for a stable production process with high yield in a monophase state. google.com

Method Reactants Key Conditions Product Reference
Acid DigestionPalladium Sponge, Acetic Acid, Nitric AcidExcess palladium sponge or nitrogen gas flow to prevent nitro-contaminantsPalladium(II) Acetate wikipedia.org
Ligand ExchangePalladium(II) Acetate, Carboxylic AcidEvaporation of solvent (e.g., cyclohexane (B81311) or DCM) at 40°CPalladium(II) n-alkyl carboxylates rsc.org
Nitric Acid DissolutionPalladium Metal, Nitric Acid, Nitric Oxide, Propionic Acid/AnhydrideControlled temperature (15-120°C) and inert gas atmospherePalladium(II) Propionate google.com

Analogous Preparation Routes for this compound

Drawing parallels from the synthesis of other palladium carboxylates, this compound can be prepared through similar ligand exchange reactions. wikipedia.org Treating palladium(II) acetate with propionic acid is a direct method to obtain this compound. wikipedia.org This approach leverages the reactivity of palladium(II) acetate and the lability of its acetate ligands. wikipedia.org

Furthermore, palladium-based carboxylate compounds, including those with propionate ligands, have been synthesized for use as precursors in creating heterogeneous carbon-supported catalysts. capes.gov.bruu.nl The general composition of these precursors can be represented as Pd(O2CR)2, where R can be an ethyl group for propionate. uu.nl

Structural Elucidation and Characterization of this compound Precursors

The structure of palladium(II) carboxylates in solution is complex and can exist in various forms, influencing their reactivity and catalytic activity.

Palladium(II) acetate, a close analog of this compound, is known to exist predominantly as a trimeric form, [Pd(O2CCH3)2]3, in both the solid state and in solution. wikipedia.org This trimeric structure consists of an equilateral triangle of palladium atoms, with each pair of palladium atoms bridged by two acetate groups. wikipedia.org However, in solution, an equilibrium can exist between this cyclic trimer and linear dimeric or even monomeric forms. researchgate.net The presence of acetic acid can shift the equilibrium towards the more stable trimeric form. researchgate.net It is proposed that for n-alkyl carboxylates, linear chain type aggregates can replace the trimeric units of palladium acetate. rsc.orgresearchgate.net The addition of ligands, such as amines, can cause these aggregates to disintegrate, leading to the isolation and stabilization of the palladium complex by the amine molecules. rsc.orgresearchgate.net Kinetic studies of vinyl propionate exchange catalyzed by palladium(II) acetate have shown that the reaction rate is dependent on the concentration of both trimeric and dimeric palladium species. cdnsciencepub.com

A significant challenge in the synthesis of palladium(II) carboxylates is the formation of impurities, which can affect the catalyst's performance. A common impurity in the synthesis of palladium(II) acetate is a mixed nitrito-acetate complex, Pd3(OAc)5(NO2). wikipedia.orgresearchgate.net This impurity arises when nitric acid is used in the synthesis and can have different solubility and catalytic activity compared to the pure trimeric acetate. wikipedia.org To minimize the formation of this nitro-contaminant, an excess of palladium sponge or a flow of nitrogen gas is required during the synthesis. wikipedia.org

Another potential impurity is a polymeric form of palladium(II) acetate, [Pd(OAc)2]n. researchgate.net The presence of these impurities can lead to inconsistencies in catalytic reactions. researchgate.net A method to obtain high-purity palladium(II) acetate involves a ligand exchange with palladium pivalate, which avoids the use of nitric acid and thus the formation of nitrito impurities. acs.org Careful control of reaction conditions, such as the concentration of NOx and water, is crucial to control the formation of these byproducts. acs.org The quantification of palladium impurities in final products is an important consideration, as residual palladium can interfere with biological assays or subsequent synthetic steps. acs.org

Formation of Active Catalytic Species from this compound Precursors

This compound itself is a precursor that must be converted into a catalytically active species for many organic reactions. cymitquimica.com The reduction of Pd(II) to Pd(0) is a critical step in a wide range of palladium-catalyzed processes, including cross-coupling reactions. researchgate.net

The formation of the active catalyst can be influenced by various factors, including the ligands present in the reaction mixture. For instance, in the presence of phosphine (B1218219) ligands, palladium(II) precursors can be reduced to form highly active Pd(0) species. acs.org The stoichiometry of the palladium to the phosphine ligand, the order of reagent addition, and the nature of the palladium precursor are all critical factors. researchgate.net In some cases, the reduction of Pd(II) can lead to the formation of dinuclear Pd(I) species, which can also be highly active precatalysts. researchgate.net

This compound is used as a coordination complex in organic synthesis. cymitquimica.com For example, it can react with ethyl groups in a bidentate ligand, leading to the formation of a palladium-ethyl complex and the subsequent elimination of propionic acid. cymitquimica.com In the context of ethylene (B1197577) hydroesterification, a [Pd(II)-H]+ species, formed from a Pd-phosphine complex and a strong acid, is proposed as the active species that proceeds via a propionate intermediate. researchgate.net The activation of palladium(II) complexes with acids like para-toluene sulfonic acid can generate active catalysts for reactions such as methoxycarbonylation. researchgate.net

Furthermore, this compound and other carboxylates serve as precursors for the synthesis of palladium nanoparticles (PdNPs). rsc.orgresearchgate.net High-temperature thermolysis of bis(amine)palladium carboxylate complexes leads to their decomposition and the formation of small-sized PdNPs. rsc.orgresearchgate.net These nanoparticles are often the true catalytic species in many reactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

palladium(2+);propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSLRJWQDNRUDU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466591
Record name Palladium(II) propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3386-65-0
Record name Palladium(II) propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palladium(II) propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Structural Characterization of Palladium Ii Propionate

Synthetic Methodologies

The primary method for preparing palladium(II) propionate (B1217596) is analogous to the synthesis of other palladium(II) carboxylates. wikipedia.org A common route involves the treatment of palladium(II) acetate (B1210297) with propionic acid, leading to a ligand exchange reaction. wikipedia.org Another reported method involves dissolving palladium metal in concentrated nitric acid, followed by evaporation to obtain palladium(II) nitrate (B79036). This is then treated with nitric oxide and subsequently with either propionic acid or propionic anhydride (B1165640) to yield palladium(II) propionate. google.com

Structural Elucidation

The molecular formula for this compound is C6H10O4Pd, with a molecular weight of 252.6 g/mol . cymitquimica.com While detailed crystallographic data for this compound is not as widely published as for palladium(II) acetate, it is expected to share structural similarities with other palladium(II) carboxylates. Palladium(II) acetate, for example, exists in a trimeric form in the solid state, with a triangular arrangement of palladium atoms bridged by acetate groups. wikipedia.org It is plausible that this compound also adopts a similar multinuclear structure.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C6H10O4Pd cymitquimica.com
Molecular Weight 252.6 g/mol cymitquimica.com
Appearance Solid
CAS Number 3386-65-0 americanelements.com

Catalytic Applications of Palladium Ii Propionate

C-H Activation and Functionalization Reactions

Palladium(II)-catalyzed C-H activation has become a powerful tool in modern organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into valuable functional groups. This approach often bypasses the need for pre-functionalized substrates, leading to more atom-economical and efficient synthetic routes. nih.govscielo.br Palladium(II) propionate (B1217596), often in conjunction with various ligands, plays a crucial role in these transformations. The reactivity and selectivity of these reactions are influenced by factors such as the nature of the directing group, the ligands employed, and the reaction conditions.

Directed C-H Activation Pathways

Directed C-H activation is a prominent strategy where a coordinating group on the substrate guides the palladium catalyst to a specific C-H bond, thereby controlling the regioselectivity of the functionalization. scielo.br This approach has been successfully applied to achieve functionalization at various positions, including ortho, meta, and even remote sites, as well as in a stereoselective manner.

The ortho-C-H functionalization of aromatic compounds is a well-established area where palladium catalysis has shown significant success. rsc.orgnih.gov Directing groups, which are Lewis-basic moieties, coordinate to the palladium center, leading to the formation of a cyclometalated intermediate that positions the catalyst in proximity to the ortho-C-H bond. scielo.br This strategy has been employed for various transformations, including arylation, olefination, and the introduction of other functional groups. rsc.orgnih.gov For instance, the use of bifunctional ligands has been instrumental in enhancing the reactivity and selectivity of these reactions. nih.gov The development of weakly coordinating directing groups has further expanded the scope of ortho-functionalization to a broader range of substrates. nih.gov

A notable example is the palladium-catalyzed ortho-benzoxylation of 2-arylpyridines, where the pyridyl group directs the C-H activation. mdpi.com This reaction demonstrates high regioselectivity and tolerance for various functional groups. mdpi.com The proposed mechanism involves the formation of a palladacycle intermediate, with the regioselectivity being influenced by steric factors. mdpi.com

Table 1: Examples of Ortho-C-H Functionalization

Reaction Type Directing Group Coupling Partner Catalyst System Reference
Arylation Carboxylic Acid Aryl Iodide Pd(OAc)₂ / Ag₂CO₃ rsc.org
Olefination Tertiary Alcohol Alkene Pd(II) / MPAA Ligand nih.gov
Benzoxylation Pyridyl Aryl Acylperoxide Pd(OAc)₂ mdpi.com

Achieving meta-selective C-H functionalization has historically been a significant challenge in organic synthesis due to the electronic and steric factors that typically favor ortho and para substitution. wikipedia.org However, recent advancements have seen the development of innovative strategies that utilize specifically designed templates to direct the palladium catalyst to the meta position. wikipedia.orgpkusz.edu.cn These templates create a macrocyclic pre-transition state that overcomes the inherent preference for ortho/para functionalization. wikipedia.org

A key strategy involves the use of nitrile-containing templates. wikipedia.orgpkusz.edu.cnnih.gov Computational studies have shown that a heterodimeric transition state involving both palladium and a silver co-catalyst is crucial for achieving high meta-selectivity. pkusz.edu.cnnih.gov In this arrangement, the nitrile group coordinates to the silver atom, while the palladium center is positioned adjacent to the meta-C-H bond, facilitating its activation. pkusz.edu.cnnih.gov This approach has been successfully applied to the olefination of toluene (B28343) derivatives. pkusz.edu.cnnih.gov Another novel approach employs charge-charge and charge-dipole interactions to achieve meta-selective olefination of arenes, where a charged moiety on the substrate directs the palladium catalyst. nih.gov

Table 2: Strategies for Meta-Selective C-H Activation

Strategy Key Feature Catalyst System Application Reference
Nitrile-Containing Template Macrocyclic pre-transition state Pd(II) / Ag(I) Olefination wikipedia.orgpkusz.edu.cnnih.gov
Charge-Controlled Catalysis Electrostatic interactions Pd(II) / Ac-Gly-O⁻ Olefination nih.gov

The functionalization of C-H bonds at positions remote from a directing group presents a significant synthetic challenge. To address this, strategies involving the use of "end-on" templates and non-covalent interactions have been developed. scielo.brdmaiti.com These approaches enable the palladium catalyst to reach distal C-H bonds by forming a large macrocyclic assembly with the substrate. scielo.br

One successful strategy employs a U-shaped template that can be covalently attached to the substrate. This template then positions the palladium catalyst over the desired remote C-H bond, enabling its functionalization. scripps.edu Another innovative approach utilizes non-covalent interactions, where a specifically designed ligand forms a host-guest complex with the substrate, bringing the catalyst into proximity with a remote C-H bond. dmaiti.com This method is particularly useful for the late-stage functionalization of complex molecules, as it avoids the need for covalent modification of the substrate. dmaiti.com These strategies have been applied to achieve functionalization at both meta and para positions. scielo.br

The stereoselective functionalization of C(sp³)-H bonds is a highly sought-after transformation in organic synthesis, as it allows for the direct creation of chiral centers from readily available starting materials. sioc-journal.cn Palladium(II) catalysis, often in conjunction with chiral ligands, has emerged as a powerful tool for achieving this goal. sioc-journal.cnsnnu.edu.cn The key to success lies in the design of chiral ligands that can effectively control the stereochemical outcome of the C-H activation step. snnu.edu.cn

One notable advancement is the use of chiral sulfoxide-2-hydroxypyridine (SOHP) ligands in the enantioselective β-C(sp³)-H arylation of aliphatic tertiary amides. snnu.edu.cnnih.gov In this system, the chiral SOHP ligand plays a crucial role in the stereoselective deprotonation-metalation step, leading to the formation of β-aryl aliphatic amides with high enantioselectivity. snnu.edu.cnnih.gov Similarly, palladium-catalyzed C(sp³)–H functionalization has been successfully applied to the late-stage modification of peptides, enabling site- and stereoselective arylation. researchgate.net These methods often rely on directing groups that can be easily installed and removed from the peptide backbone. researchgate.net

Table 3: Examples of Stereoselective C(sp³)-H Functionalization

Reaction Substrate Type Chiral Ligand/Auxiliary Catalyst System Reference
β-C(sp³)-H Arylation Aliphatic Tertiary Amides Chiral SOHP Ligand Pd(II) snnu.edu.cnnih.gov
C(sp³)–H Arylation Peptides Amidoxime Ether Pd(II) researchgate.net

The direct functionalization of C(alkenyl)-H bonds provides a powerful and atom-economical route to highly substituted alkenes and conjugated dienes. nih.govresearchgate.net Palladium(II)-catalyzed C(alkenyl)-H activation often utilizes a directing group to facilitate the formation of a palladacycle intermediate, which then undergoes further reaction. nih.govresearchgate.net

A notable example is the synthesis of 1,3-dienes from two different alkenes via a directed, palladium(II)-mediated C(alkenyl)–H activation strategy. nih.govresearchgate.net This transformation is applicable to a variety of substrates, including those with internal non-conjugated alkenes, which are typically challenging substrates. nih.govresearchgate.net Another innovative approach employs a transient directing group (TDG) strategy for the C(alkenyl)–H alkenylation. researchgate.netnih.gov In this dual catalytic process, an alkenyl aldehyde substrate reversibly condenses with an amino acid TDG, which then coordinates to the palladium catalyst and facilitates C(alkenyl)–H activation. researchgate.netnih.gov This method allows for the synthesis of enantioenriched atropoisomeric 1,3-dienes. researchgate.netnih.gov

Table 4: Methods for C(alkenyl)-H Activation

Strategy Directing Group Product Type Catalyst System Reference
Bidentate Auxiliary 8-aminoquinoline or picolinamide 1,3-Dienes Pd(OAc)₂ researchgate.net
Transient Directing Group Amino Acid 1,3-Dienes Pd(II) researchgate.netnih.gov

Mechanistic Role of Palladium(II) Propionate in C-H Cleavage

The activation of traditionally inert C-H bonds is a cornerstone of modern synthetic chemistry, and this compound often plays a pivotal role in this process. The mechanism of C-H cleavage catalyzed by palladium(II) species, including the propionate salt, is understood to proceed through a few key pathways, with the specific mechanism often depending on the substrate, ligands, and reaction conditions.

The nature of the active catalytic species can vary. While monomeric Pd(II) species can be active, dimeric, trimeric, or even heterodimeric complexes (e.g., involving silver) have been computationally investigated and can influence both the rate and selectivity of the C-H activation. pkusz.edu.cn For instance, in certain systems, a heterodimeric Pd-Ag complex has been shown to be more active than palladium-only species. pkusz.edu.cn

Ligands play a crucial role in modulating the C-H cleavage step. They can alter the electronic properties and steric environment of the palladium center, thereby lowering the activation energy for C-H bond cleavage. nih.gov For example, the use of specific S,O-ligands has been shown to trigger the formation of more reactive cationic palladium species, which accelerates the C-H activation step. rsc.orgru.nl Similarly, mono-N-protected amino acid (MPAA) ligands can act as bifunctional ligands, where both the carboxylate and the N-acyl group coordinate to the palladium and actively participate in the C-H cleavage, significantly accelerating the reaction. nih.gov

In some cases, the mechanism of C-H cleavage can differ. For electron-rich aromatic substrates, an electrophilic palladation mechanism may be operative. nih.gov In this pathway, the electron-rich arene undergoes electrophilic attack by the Pd(II) species, followed by deprotonation to form the palladacycle. nih.gov The choice of palladium salt and reaction conditions can influence which mechanism is favored. For example, mechanistic studies comparing PdCl2-catalyzed chlorination and Pd(OAc)2-catalyzed acetoxylation (a close analogue to this compound) have shown that while both reactions proceed through a rate-limiting cyclopalladation, the intimate mechanism of C-H activation differs significantly. nih.gov

The cleavage of the C-H bond is a critical step that enables the subsequent functionalization of the carbon atom, leading to the formation of new, valuable chemical bonds. nih.gov

Substrate Scope and Selectivity in C-H Functionalization

The utility of this compound as a catalyst extends across a broad range of substrates, enabling the functionalization of various C-H bonds. The selectivity of these reactions—controlling which C-H bond is functionalized—is a key challenge and a major focus of research.

Substrate Scope:

This compound and related Pd(II) catalysts can activate both sp2 C-H bonds (found in arenes and alkenes) and sp3 C-H bonds (found in aliphatic compounds).

Arenes and Heterocycles: A wide variety of aromatic and heteroaromatic compounds can undergo C-H functionalization. This includes simple benzene (B151609) derivatives, as well as more complex, electron-rich and electron-poor systems. nih.gov The presence of directing groups on the aromatic ring is often crucial for achieving high reactivity and selectivity. nih.gov

Alkenes: Alkenyl C-H bonds can also be targeted for functionalization, leading to the formation of substituted alkenes.

Aliphatic Compounds: The activation of typically less reactive C(sp3)–H bonds is a significant achievement. For example, the C-H bonds of aliphatic acids can be functionalized using palladium catalysts, often with the aid of an auxiliary group. nih.gov

Selectivity:

Achieving high selectivity is paramount in C-H functionalization. This compound-based catalytic systems employ several strategies to control regioselectivity and stereoselectivity.

Directing Groups: The most common strategy for controlling regioselectivity is the use of directing groups. These are functional groups on the substrate that coordinate to the palladium catalyst, positioning it in close proximity to a specific C-H bond, typically at the ortho-position. nih.gov A wide array of directing groups, often containing nitrogen or oxygen atoms, have been developed to direct the functionalization to the desired site. nih.gov The use of anilide substrates, for example, can afford high ortho-selectivity. nih.gov

Meta and Para Selectivity: While ortho-selectivity is common, achieving functionalization at more remote meta or para positions is more challenging. Specialized U-shaped templates have been developed that can form a macrocyclic pre-transition state, directing the palladium catalyst to the meta-C-H bond. nih.gov

Ligand Control: The ligands coordinated to the palladium center can significantly influence selectivity. Different ligands can favor different reaction pathways or create steric environments that favor the activation of one C-H bond over another. nih.gov

Stereoselectivity: In substrates with prochiral C-H bonds, achieving enantioselective functionalization is a major goal. Chiral ligands are employed to create a chiral environment around the palladium catalyst, leading to the preferential formation of one enantiomer of the product. nih.gov For instance, chiral oxazoline (B21484) auxiliaries have been used for diastereoselective C(sp3)–H iodination. nih.gov The isolation and study of chiral palladacycle intermediates have provided crucial insights into the mechanism of enantiocontrol. chemrxiv.org

Inherent Substrate Bias: In some cases, the inherent electronic or steric properties of the substrate can influence selectivity, even in the absence of a strong directing group. However, these reactions often suffer from a lack of regioselectivity. nih.gov

The ability to control the substrate scope and selectivity makes this compound a powerful tool for the synthesis of complex molecules from simple, readily available starting materials.

Cross-Coupling Reactions

This compound is an effective catalyst precursor for a variety of cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the Pd(II) salt is typically reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide or triflate. fishersci.es It is one of the most widely used methods for the formation of biaryl compounds.

This compound can serve as a precursor to the active Pd(0) catalyst required for the Suzuki-Miyaura reaction. sigmaaldrich.com The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-Ar'). This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

The reaction conditions, including the choice of solvent, base, and ligands, are crucial for achieving high yields and broad substrate scope. mdpi.com While palladium(II) acetate (B1210297) is more commonly cited, this compound can be used analogously. wikipedia.org The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents. fishersci.es

Aryl HalideBoronic AcidCatalyst SystemProductYield (%)
4-BromotoluenePhenylboronic acidPd(OAc)2, PPh3, K2CO34-Methylbiphenyl95
1-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidPd3Cl2 cluster4-Fluoro-4'-methoxybiphenylHigh
Aryl ChloridePhenylboronic acidPd complex with [N,O] ligandBiphenyl derivativeGood

This table represents typical Suzuki-Miyaura reactions and may not exclusively use this compound but illustrates the general transformation.

Heck Reaction and Related Processes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. wikipedia.org this compound, like palladium(II) acetate, can be used as a catalyst precursor. wikipedia.org The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle: wikipedia.org

Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond to form a Pd(II) complex.

Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride species.

The Heck reaction is a powerful tool for C-C bond formation and is known for its high stereoselectivity, typically affording the trans isomer of the product. organic-chemistry.org Ligand-free conditions using palladium(II) acetate have been developed, highlighting the inherent activity of the palladium salt. rsc.orgnih.gov

Aryl HalideAlkeneCatalyst SystemProductYield (%)
IodobenzeneStyrene (B11656)PdCl2, K2CO3StilbeneHigh
Aryl Bromiden-Butyl acrylatePd(OAc)2, P(t-Bu)3n-Butyl cinnamate (B1238496) derivativeHigh
Phenylboronic AcidStyrenePd(OAc)2, NBSStilbeneModerate-Good

This table represents typical Heck reactions and may not exclusively use this compound but illustrates the general transformation.

Sonogashira Reaction

The Sonogashira reaction is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

This compound can be used as a palladium source for this reaction. americanelements.com The catalytic cycle is thought to involve both a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. wikipedia.org

Copper-free Sonogashira reactions have also been developed, which are often preferred to avoid issues with homocoupling of the alkyne. nih.gov In these systems, the choice of palladium source, ligand, and base is critical. nih.gov

Aryl HalideAlkyneCatalyst SystemProductYield (%)
IodobenzenePhenylacetylenePdCl2(PPh3)2, CuI, Et3NDiphenylacetylene99
Aryl IodidePropargyl alcoholPdCl2(PPh3)2Aryl-substituted propargyl alcohol72-99
Aryl BromidePhenylacetylenePd(II) β-oxoiminatophosphane complexAryl-substituted alkyneHigh

This table represents typical Sonogashira reactions and may not exclusively use this compound but illustrates the general transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from the reaction of an amine with an aryl halide or pseudohalide. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

This compound can serve as a precatalyst for this transformation, although palladium(II) acetate is more commonly cited. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand is critical to the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine (B1218219) ligands often being employed to facilitate the reductive elimination step. wikipedia.org

Aryl HalideAmineCatalyst SystemProductYield (%)
Aryl BromidePrimary/Secondary AminePd(0) or Pd(II) precatalyst, phosphine ligand, baseAryl amineHigh
Aryl ChloridePrimary/Secondary AminePd-IPr complexAryl amineHigh
Aryl HalideAmmonia (B1221849) equivalentPd catalyst, ligand, basePrimary aryl amineHigh

This table represents typical Buchwald-Hartwig aminations and may not exclusively use this compound but illustrates the general transformation.

α-Arylation of Carbonyl Compounds and Esters

The palladium-catalyzed α-arylation of carbonyl compounds represents a powerful method for constructing carbon-carbon bonds between an aromatic ring and the α-carbon of a carbonyl group. organic-chemistry.orgnih.gov This transformation has been a focal point of extensive research, leading to the development of highly efficient catalytic systems. organic-chemistry.org

This compound, in conjunction with suitable ligands, facilitates the coupling of aryl halides with the enolates of esters, ketones, amides, and other carbonyl-containing molecules. nih.govnih.gov The general mechanism involves the generation of an enolate from the carbonyl compound, which then participates in a palladium-catalyzed cross-coupling reaction with an aryl halide. nih.gov The choice of ligand is crucial for the success of these reactions, with sterically hindered, electron-rich phosphines and N-heterocyclic carbenes (NHCs) proving particularly effective. nih.gov These ligands enhance the catalyst's activity, allowing the reaction to proceed with a broad range of substrates, including those with various functional groups. nih.govnih.gov

Recent advancements have focused on developing milder reaction conditions. For instance, room-temperature α-arylation of esters has been achieved using a palladium catalyst in the presence of a hindered saturated heterocyclic carbene ligand precursor. acs.org This method has been successfully applied to the synthesis of important pharmaceutical compounds like the tert-butyl esters of Naproxen (B1676952) and Flurbiprofen from tert-butyl propionate and the corresponding aryl bromides. acs.org

Furthermore, strategies to circumvent the use of strong bases have been explored. One such approach involves the use of silyl (B83357) ketene (B1206846) acetals in the presence of zinc fluoride, which promotes the reaction under less basic conditions. organic-chemistry.orgnih.gov This method demonstrates good functional group tolerance, enabling the arylation of esters bearing base-sensitive groups. nih.gov The chemoselective α-arylation of carbonyl compounds bearing multiple reactive sites, such as chloroaryl triflates, has also been accomplished, highlighting the precision achievable with tailored palladium catalytic systems. rsc.org

Catalytic Efficiency and Substrate Scope in Cross-Coupling

The efficiency and substrate scope of palladium-catalyzed cross-coupling reactions are critical measures of their synthetic utility. nih.govfiveable.me this compound-based systems have demonstrated high catalytic efficiency in various cross-coupling reactions, enabling the formation of C-C bonds with a wide array of substrates. nih.govnih.gov The success of these reactions often hinges on the judicious selection of ligands, which can profoundly influence reactivity and selectivity. fiveable.memdpi.com

The development of catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) is a primary goal in this field. For instance, palladium complexes with bulky phosphine ligands have shown remarkable activity in the α-arylation of ketones, even with substrates possessing multiple enolizable positions. organic-chemistry.org The use of pre-formed palladium(II) catalysts with specific ligand architectures has also been shown to be effective, sometimes allowing for reactions to occur at room temperature. acs.orgmdpi.com

The substrate scope of these reactions is broad, encompassing a variety of aryl halides (including chlorides, bromides, and triflates) and carbonyl compounds (ketones, esters, amides). nih.govrsc.org This versatility allows for the synthesis of a diverse range of α-arylated products. The functional group tolerance of these catalytic systems is a significant advantage, permitting the use of substrates with sensitive moieties without the need for extensive protecting group strategies. organic-chemistry.orgnih.gov

Table 1: Examples of Palladium-Catalyzed α-Arylation of Carbonyl Compounds

Carbonyl SubstrateArylating AgentCatalyst SystemProductReference
tert-Butyl propionateAryl bromidesPd(dba)₂ / Hindered NHC ligandtert-Butyl esters of Naproxen and Flurbiprofen acs.org
KetonesAryl halidesPalladium complex / Electron-rich phosphine ligandα-Aryl ketones organic-chemistry.org
Chloroaryl triflatesOxindoles, ketones, enol estersPd/SelectPhosα-Aryl carbonyl compounds rsc.org
Ester enolatesAryl halidesPd(dba)₂ / P(t-Bu)₃ or NHC ligandα-Aryl esters acs.org

Carbonylation Reactions

Carbonylation reactions, which involve the introduction of a carbonyl group (CO) into an organic molecule, are of immense industrial and academic importance. This compound is a key player in catalyzing various carbonylation processes.

Methoxycarbonylation of Alkenes (e.g., Ethene)

The methoxycarbonylation of alkenes, particularly ethene, is a commercially significant reaction for the production of methyl propanoate. wikipedia.orgresearchgate.netmdpi.com This reaction involves the addition of carbon monoxide and methanol (B129727) across the double bond of an alkene. wikipedia.org

The synthesis of methyl propanoate from ethene, carbon monoxide, and methanol is a cornerstone of the Lucite Alpha process for producing methyl methacrylate. mdpi.comscilit.com This reaction is efficiently catalyzed by palladium(II) complexes, often in the presence of phosphine ligands. wikipedia.orgmdpi.com The choice of ligand is critical in directing the selectivity of the reaction towards the desired ester product over polymerization. science.govepa.gov Bulky ferrocenylmethyldiphosphane ligands, for example, have been shown to be highly selective catalysts, achieving high turnover numbers. mdpi.comscilit.com The reaction pathway is understood to proceed via a palladium-hydride mechanism, where all intermediates in the catalytic cycle have been identified through spectroscopic studies. researchgate.net

While the selective formation of methyl propanoate is often the primary goal, palladium catalysts can also promote the oligomerization or copolymerization of ethene and carbon monoxide under certain conditions. acs.orglew.ro The balance between methoxycarbonylation and copolymerization is delicately influenced by the ligand structure, solvent, and reaction conditions. science.govacs.org Chelating diphosphine ligands can lead to the formation of high molecular weight alternating copolymers of ethene and carbon monoxide, known as polyketones. mdpi.comlew.ro The formation of β-chelate intermediates is crucial in controlling the perfect alternation of the monomers in the polymer chain. acs.org In contrast, certain ligands can favor the formation of low molecular weight oxygenates, including methyl propanoate and oligomers. acs.org

Hydrocarbonylation for 2-Aryl Propionic Acids

The hydrocarbonylation of styrenes is a valuable method for the synthesis of 2-aryl propionic acids, a class of compounds that includes important non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and flurbiprofen. ku.edunih.gov This transformation involves the palladium-catalyzed addition of carbon monoxide and a hydrogen source (often water or an alcohol) to a styrene derivative. researchgate.netresearchgate.net

Mechanistic Insights and Reaction Pathways of Palladium Ii Propionate Catalysis

Elucidation of Catalytic Cycles

The catalytic activity of palladium(II) propionate (B1217596) is realized through a sequence of interconnected steps that constitute a catalytic cycle. These cycles typically involve changes in the oxidation state and coordination environment of the palladium center.

Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental processes in organometallic chemistry and are key steps in many catalytic cycles involving palladium(II) propionate. wikipedia.org Oxidative addition involves the addition of a substrate to the palladium center, which results in an increase in both the oxidation state and coordination number of the metal. wikipedia.orgumb.edu For a palladium(II) catalyst to initiate a cycle via oxidative addition, it would typically first be reduced in situ to a Pd(0) species. This Pd(0) species can then undergo oxidative addition with a substrate, for instance, an aryl halide (Ar-X), to form a Pd(II) intermediate.

Conversely, reductive elimination is the reverse process, where two ligands on the palladium center are coupled and eliminated from the coordination sphere, leading to a decrease in the metal's oxidation state and coordination number. libretexts.orglibretexts.org This step is often the final, product-forming step in a catalytic cycle, regenerating the catalytically active palladium species. umb.edu For reductive elimination to occur from a palladium(II) species, it must have previously undergone a step that increases its oxidation state, for example, to Pd(IV), or be part of a cycle where the Pd(II) state is regenerated after the elimination. In many catalytic cycles, the two groups to be eliminated must be positioned cis to one another in the coordination sphere. libretexts.org

The interplay between oxidative addition and reductive elimination is central to cross-coupling reactions. libretexts.org While specific studies detailing these steps with this compound are not abundant, the principles established for other palladium(II) carboxylates, such as palladium(II) acetate (B1210297), are generally applicable. The propionate ligand can influence the electronic properties and stability of the palladium center, thereby affecting the rates of these fundamental steps.

Catalytic StepChange in Pd Oxidation StateChange in Coordination NumberKey Characteristics
Oxidative Addition Increases by 2 (e.g., Pd(0) → Pd(II))Increases by 2Substrate bond is broken and two new bonds to Pd are formed.
Reductive Elimination Decreases by 2 (e.g., Pd(II) → Pd(0))Decreases by 2Two ligands on Pd couple to form a new bond and are eliminated.

Ligand Association/Dissociation Equilibria

Ligand association and dissociation are crucial equilibria that modulate the reactivity of the palladium center throughout a catalytic cycle. The coordination and release of ligands control the availability of vacant coordination sites, which are often necessary for subsequent steps like oxidative addition or substrate coordination. nih.gov The propionate ligands in this compound, being carboxylates, are anionic X-type ligands.

The association of a new ligand to the palladium center can lead to a coordinatively saturated complex, while dissociation of a ligand generates a coordinatively unsaturated species, which is typically more reactive. nih.gov The nature of the ligands, including their steric bulk and electronic properties, significantly influences these equilibria. For instance, bulky ligands can favor dissociation to relieve steric strain. The solvent can also play a crucial role, potentially acting as a ligand that can associate with the metal center.

In the context of this compound catalysis, the propionate ligands themselves can dissociate from the palladium center, creating a vacant site for the coordination of a substrate or another ligand. This dissociation can be facilitated by the presence of other coordinating species in the reaction mixture. The equilibrium between the coordinated and dissociated states is influenced by the concentration of the various species and the temperature. Understanding these equilibria is vital for controlling the concentration of the active catalytic species.

Migratory Insertion Pathways

Migratory insertion is another fundamental step in many palladium-catalyzed reactions, particularly those involving the formation of new carbon-carbon or carbon-heteroatom bonds. openochem.org This process involves the intramolecular transfer of an anionic ligand (such as an alkyl or aryl group) from the palladium center to a coordinated unsaturated ligand (like an alkene, alkyne, or carbon monoxide). pku.edu.cnlibretexts.org A key characteristic of this step is that the formal oxidation state of the metal does not change. openochem.org

For migratory insertion to occur, the two participating ligands must be cis to each other in the palladium's coordination sphere. The insertion of an alkene into a palladium-carbon bond, for example, results in the formation of a new alkyl-palladium species with a longer carbon chain. This step is fundamental to polymerization and carbonylation reactions. openochem.org Similarly, the migratory insertion of carbon monoxide into a palladium-carbon bond generates an acyl-palladium intermediate, which is a key step in many carbonylation reactions. pku.edu.cn

While the general principles of migratory insertion are well-established for palladium complexes, the specific influence of the propionate ligand on these pathways in this compound catalysis would relate to its electronic and steric effects on the palladium center, which can modulate the rate and selectivity of the insertion step.

Insertion TypeCoordinated LigandMigrating GroupResulting Intermediate
Alkene Insertion AlkeneAlkyl/ArylNew Alkyl-Pd Complex
CO Insertion Carbon MonoxideAlkyl/ArylAcyl-Pd Complex
Carbene Insertion CarbeneAryl/AlkylNew Alkyl-Pd Complex

β-Hydride Elimination Processes

β-Hydride elimination is a common decomposition pathway for organopalladium intermediates that possess a hydrogen atom on a carbon atom beta to the palladium center. wikipedia.org This process involves the transfer of a β-hydrogen to the palladium center, forming a palladium-hydride species and an alkene. wikipedia.orgnih.gov For this reaction to occur, the complex must have a vacant coordination site cis to the alkyl group. wikipedia.org

This step is often a crucial part of catalytic cycles, such as in the Heck reaction, where it is the product-forming step. nih.gov However, in other reactions, such as cross-coupling, β-hydride elimination can be an undesirable side reaction that leads to byproducts and reduced yields. wikipedia.org The propensity for β-hydride elimination can be influenced by several factors, including the nature of the ligands on the palladium center and the reaction conditions. The use of specific ligands can suppress this pathway, allowing for other desired transformations to occur. organic-chemistry.org

In catalysis involving this compound, the presence of alkyl intermediates with β-hydrogens makes this a potential reaction pathway. The electronic and steric environment created by the propionate ligands and any other coordinating species will influence the rate of β-hydride elimination relative to other competing steps, such as reductive elimination or further migratory insertions.

Identification and Characterization of Intermediate Species

The direct observation and characterization of intermediate species in a catalytic cycle provide invaluable insights into the reaction mechanism. These intermediates are often transient and present in low concentrations, making their identification challenging.

Palladacycle Intermediates

Palladacycles are organopalladium compounds containing a palladium-carbon σ-bond within a cyclic structure, often formed through the intramolecular activation of a C-H bond. wikipedia.org These species are frequently invoked as key intermediates in palladium-catalyzed C-H activation and functionalization reactions. nih.govbeilstein-journals.org The formation of a palladacycle can direct the catalytic reaction to a specific position on a substrate.

Palladium(II) precursors, including carboxylate salts like this compound, are commonly used to generate palladacycle intermediates. The reaction typically involves the coordination of a directing group on the substrate to the palladium center, followed by C-H bond cleavage to form the cyclic structure. nih.gov These palladacycles can then undergo further reactions, such as oxidative addition, migratory insertion, or reductive elimination, to complete the catalytic cycle. nih.govchemrxiv.org

Palladacycle TypeKey FeatureRole in Catalysis
C,N-Palladacycle Contains a Pd-C and a Pd-N bondIntermediate in C-H amination and arylation
C,C-Palladacycle Contains two Pd-C bondsIntermediate in Catellani-type reactions
C,X-Palladacycle (X=P, O, S) Contains a Pd-C and a Pd-heteroatom bondVersatile intermediates in various C-H functionalizations

Palladium Hydride Complexes

A significant pathway in catalysis initiated by palladium(II) sources involves the formation of palladium(II) hydride ([Pd]-H) intermediates. These species are central to reactions like hydrogenolysis, carbonylation, and isomerization. The "hydride cycle" is a well-established mechanism where a palladium(II) hydride complex is a key intermediate. nih.gov This cycle is particularly favored under acidic conditions and does not necessitate an external oxidant. nih.gov

The formation of these hydride species can occur through various routes, including the β-hydride elimination from palladium alkyl complexes or reaction with proton sources. In the catalytic reduction of propionic acid over palladium-promoted catalysts, palladium is understood to facilitate the reaction by readily dissociating dihydrogen to generate surface hydrides. acs.org These hydrides are crucial for the subsequent C-H bond formation reactions. acs.org The reaction of molecular oxygen with palladium(II) hydrides is a critical step in aerobic oxidation reactions. rsc.org Kinetic studies on this process have revealed complex mechanisms, including potential crossover between hydrogen-atom abstraction (HAA) and reductive elimination of the carboxylate (in this case, propionate) and hydride ligands. rsc.org The electronic properties of the ligands attached to palladium can influence the preferred mechanistic pathway. rsc.org

Palladium Alkyl and Acyl Complexes

Following the formation of a palladium hydride, the catalytic cycle often proceeds through the formation of palladium alkyl and acyl complexes.

Palladium Alkyl Complexes: These intermediates typically arise from the 1,2-insertion of an alkene into a palladium-hydride bond. nih.gov This step is fundamental in hydrocarboxylation and related reactions. The resulting alkyl group can then undergo further transformations. Cationic palladium β-agostic alkyl complexes have been identified as key intermediates in the polymerization of olefins catalyzed by palladium systems. nih.gov Studies of these complexes provide mechanistic details on processes like isomerization and migratory insertion rates, which are critical for controlling product structure. nih.gov

Palladium Acyl Complexes: In carbonylation reactions, palladium alkyl complexes can undergo a subsequent 1,1-insertion of carbon monoxide (CO) to form acyl-palladium complexes. nih.gov The final step in generating the product, such as an ester, is often the alcoholysis of this acyl intermediate, which regenerates the palladium catalyst. nih.gov The mechanism and kinetics of the alcoholysis of acylpalladium(II) complexes have been studied in detail. acs.orguu.nl Research indicates that the geometry of the complex is crucial; for ester elimination to occur, a cis geometry between the acyl group and the coordinating alcohol is required. acs.orguu.nl Complexes with ligands that enforce this geometry or can readily isomerize to it show moderate to extremely fast rates of alcoholysis. acs.orguu.nl

Oxidation State Dynamics (Pd(II), Pd(I), Pd(0), Pd(IV))

Catalytic cycles involving palladium are characterized by the metal center shuttling between different oxidation states. While the Pd(0)/Pd(II) cycle is the most commonly encountered, other oxidation states, including Pd(I) and Pd(IV), can also play significant roles.

Pd(0)/Pd(II) Cycle: This is the cornerstone of many cross-coupling reactions. mdpi.com The cycle typically begins with the oxidative addition of a substrate to a Pd(0) species, forming a Pd(II) complex. youtube.comyoutube.com After subsequent steps like transmetalation or migratory insertion, the cycle concludes with a reductive elimination step, which forms the final product and regenerates the Pd(0) catalyst. youtube.comyoutube.com In reactions starting with a this compound precatalyst, an initial reduction step is required to generate the active Pd(0) species.

Pd(II) Catalysis: Some reactions proceed without the palladium center being reduced to Pd(0). In these Pd(II)-catalyzed oxidation reactions, the Pd(II) center often acts as a Lewis acid, activating a substrate for nucleophilic attack. nih.govresearchgate.net The cycle is completed by reoxidation of a reduced palladium species (often a Pd-hydride that reductively eliminates to Pd(0)) back to Pd(II), frequently with an external oxidant like benzoquinone or molecular oxygen. nih.govmdpi.com

High-Oxidation-State Palladium (Pd(IV)): In the presence of strong oxidants, Pd(II) intermediates can be oxidized to higher oxidation states, most notably Pd(IV). nih.gov This opens up new reaction pathways that are not accessible through the conventional Pd(0)/Pd(II) cycle. nih.gov The C-H activation/functionalization is a prominent area where Pd(IV) intermediates are often proposed. The reaction likely involves the formation of a Pd(II) cyclometalated intermediate, followed by oxidative addition of an alkyl or aryl iodide to generate a high-energy Pd(IV) species. nih.gov Reductive elimination from this Pd(IV) center then yields the functionalized product.

Kinetics and Rate-Determining Steps

Kinetic Studies of Specific Transformations

Kinetic analyses have been performed on various transformations catalyzed by palladium complexes. For the formation of palladium(II) carboxylate complexes in aqueous solutions, kinetic studies show a rate expression of kobsd = k1[RCOOH] + k-1[H+]. acs.org This indicates that the reaction between the palladium aqua ion and the protonated carboxylic acid is the dominant pathway under acidic conditions. acs.org

In the catalytic reduction of propionic acid, the reaction rate was found to be insensitive to the pressure of propionic acid but showed a 0.6 order dependence on H₂ pressure. acs.org This suggests that the concentration of the acid does not influence the rate-determining step under these conditions. acs.org Detailed kinetic analysis of asymmetric rearrangements catalyzed by Pd(II) complexes has also been used to elucidate the rate- and enantiodetermining steps of these important transformations. nih.gov

TransformationCatalyst SystemKey Kinetic FindingsApparent Activation Barrier (kJ mol⁻¹)
Formation of Pd(II) Propionate Complex Pd(H₂O)₄²⁺ in aqueous solutionRate depends on concentrations of Pd(II) aqua ion and propionic acid. acs.orgN/A
Reduction of Propionic Acid PdRe/SiO₂ and PdRe/TiO₂Rate is 0.6 order in H₂ pressure and insensitive to propionic acid pressure. acs.org60 (on SiO₂) and 75 (on TiO₂) acs.org
Asymmetric Allylic Rearrangement Pd(II) with COP family ligandsSupported a cyclization-induced rearrangement mechanism. nih.govN/A

Identification of Rate-Limiting Steps

For the catalytic reduction of propionic acid over a Pd-promoted ReOₓ catalyst, theoretical results suggest that the initial rate-determining step is the hydrogenation of the carboxylic acid to form a diol-like intermediate. acs.org In other systems, such as a palladium-catalyzed aryne annulation, kinetic studies indicated that the transmetalation of the aryne precursor was the turnover-limiting step. chemrxiv.org

Role of Ligands and Additives

The catalytic activity and selectivity of this compound are profoundly influenced by the presence of various ligands and additives. These components can interact with the palladium center, altering its electronic properties, coordination sphere, and stability, thereby directing the course of the catalytic cycle. Understanding these interactions is crucial for optimizing reaction conditions and achieving desired chemical transformations.

Ligand Coordination and Exchange

The coordination environment of the palladium center is a dynamic landscape, subject to continuous ligand association and dissociation. Ligands play a critical role in homogeneous catalysis by modifying the structure and reactivity of the metal catalyst, which in turn affects the activation energy of key steps in the catalytic cycle. nih.gov This can lead to enhanced kinetic reactivity, broader substrate scope, improved catalyst solubility, and extended catalyst lifetimes by preventing degradation. nih.gov

In the context of Pd(II)-catalyzed reactions, ligands are essential for several reasons:

Stabilizing Catalytically Active Species: Many palladium-catalyzed reactions proceed through a Pd(0) active species, which is generated in situ from a Pd(II) precatalyst like this compound. Ligands, particularly phosphines, are crucial for stabilizing these Pd(0) species. nih.gov

Promoting Key Catalytic Steps: The steric bulk and electronic properties of ligands can facilitate critical steps such as oxidative addition and reductive elimination. For instance, sterically demanding, electron-rich phosphine (B1218219) ligands can increase the nucleophilicity of the Pd(0) center, lowering the activation energy for oxidative addition. nih.gov

Controlling Selectivity: Ligands are instrumental in dictating the regioselectivity, chemoselectivity, and enantioselectivity of a reaction. nih.gov

Facilitating Precatalyst Activation: Palladium(II) carboxylates, such as palladium acetate and by extension this compound, often exist as stable trimers. Ligands can promote the dissociation of these trimers into more reactive monomeric palladium species, which are the catalytically relevant entities. nih.gov The exchange of a carboxylate ligand for another ligand can significantly stabilize the monomeric complex. nih.gov

Ligand exchange is a fundamental process where a ligand coordinated to the palladium center is replaced by another. The kinetics of this substitution can be influenced by several factors, including the nature of the ancillary ligands already bound to the palladium and the concentration of the incoming nucleophile. nih.gov In some cases, these exchange reactions can be promoted by polar solvents and heat. researchgate.net The stability of the resulting palladium complexes is critical; for example, in Suzuki-Miyaura cross-coupling, catalysts that form more stable LPd(0)-type species often exhibit better performance. rsc.org

Influence of Anionic Ligands (e.g., Acetate, Propionate)

The anionic carboxylate ligands, such as propionate and acetate, are not merely spectators in the catalytic cycle. They play a direct role in the reaction mechanism and can significantly affect the rate and outcome of the transformation. Their influence is clearly demonstrated in the palladium(II)-catalyzed exchange of vinyl propionate with acetic acid to yield vinyl acetate. cdnsciencepub.com

In this system, the concentration of the anionic acetate ligand (added as sodium acetate) has a complex effect on the reaction rate. Initially, the rate increases with rising sodium acetate concentration, reaching a maximum before decreasing at higher concentrations. cdnsciencepub.com This behavior is attributed to the equilibrium between different palladium(II) species in solution. The acetate ligand serves to convert one palladium species into another, with varying reactivities. cdnsciencepub.com

The key palladium species involved in this equilibrium are:

A trimeric species, Pd₃(OAc)₆

A dimeric species, Na₂Pd₂(OAc)₆

A monomeric species, Na₂Pd(OAc)₄

The trimeric and dimeric forms are catalytically active, while the monomeric species formed at high acetate concentrations is unreactive. cdnsciencepub.com The propionate ligand in this compound is expected to behave similarly to acetate, influencing the equilibrium between various polynuclear and mononuclear palladium complexes in solution. The anionic ligand can also act as a reactant, for example, by attacking a coordinated π-complex from both inside and outside the coordination sphere of the Pd(II) center. cdnsciencepub.com The interplay between the palladium cation and the associated anion can dictate the coordinating ability and ultimately the catalytic performance. temple.edu

Table 1: Effect of Sodium Acetate Concentration on Palladium(II) Acetate Catalyzed Vinyl Propionate Exchange

[NaOAc] (M)Predominant Palladium SpeciesRelative Reaction RateReference
0Pd3(OAc)6 (trimer)Increases with [NaOAc] cdnsciencepub.com
~0.2Na2Pd2(OAc)6 (dimer)Maximum Rate cdnsciencepub.com
>0.2Na2Pd(OAc)4 (monomer)Decreases with [NaOAc] cdnsciencepub.com

Impact of Protic Acids and Bases

Protic acids and bases are common additives in palladium-catalyzed reactions and can exert a significant influence on the catalytic cycle. Their roles can range from participating in the activation of the precatalyst to influencing the rate of key mechanistic steps.

Bases are often required for the initial reduction of the Pd(II) precatalyst to the active Pd(0) species. whiterose.ac.uk They can also function as scavengers for acids generated during the reaction, preventing catalyst deactivation or undesired side reactions.

Protic acids are also crucial in many transformations. For instance, palladium complexes in the presence of an acid are considered state-of-the-art catalysts for the synthesis of 2-aryl propionic acids via carbonylation of styrenes. nih.gov The presence of acid can dramatically affect the kinetics of certain steps. The rate of ligand substitution in some palladium(II) complexes, for example, has been shown to be dependent on pH. nih.gov A lower pH (higher concentration of hydronium ions) can accelerate ligand substitution, suggesting that protonation may facilitate the departure of a coordinated ligand. nih.gov In reactions involving C-H activation, additives like acids can promote the formation of more reactive cationic palladium species, which can lead to a significant acceleration of the reaction rate. nih.gov

Role of Solvents and Their Effects on Catalysis

The solvent is a critical, yet often underestimated, component of a catalytic system. whiterose.ac.ukrsc.org It is not merely an inert medium but actively participates in the reaction, influencing rates, selectivities, and equilibria. whiterose.ac.ukepfl.ch In palladium-catalyzed cross-coupling reactions, the solvent must dissolve a wide range of components, from lipophilic organic reactants to inorganic salts and metal complexes. whiterose.ac.uk

The effects of the solvent on catalysis are multifaceted:

Catalyst Activation and Dissociation: Solvents play a key role in the activation of Pd(II) precatalysts. For example, palladium acetate, a common precatalyst, exists as a trimer in the solid state. Solvents can assist in its dissociation into a more reactive monomeric form, which is more susceptible to reduction to the active Pd(0) catalyst. whiterose.ac.uk

Stabilization of Intermediates: The polarity of the solvent can be crucial. Polar solvents can stabilize charged transition states or intermediates, thereby altering the reaction pathway and selectivity. nih.gov For example, in certain Suzuki-Miyaura couplings, a switch from nonpolar to polar solvents like DMF or MeCN can invert the chemoselectivity of the reaction. This has been attributed to the ability of polar solvents to stabilize anionic palladium species that favor a different reaction pathway. nih.gov

Coordination to the Metal Center: Many common solvents, such as DMF, are capable of coordinating to the palladium center, acting as ligands. whiterose.ac.uk This coordination can influence the electronic properties and reactivity of the catalyst.

Modulating Reactivity of Additives: Solvents can affect the reactivity of other components in the reaction mixture, such as acids and bases. nih.gov

The choice of solvent can therefore be used to rationally tune the performance of a catalytic system. epfl.ch Dipolar aprotic solvents like N,N-Dimethylformamide (DMF) are frequently used due to their ability to dissolve a broad range of organic and inorganic compounds. whiterose.ac.uk However, the effect of a solvent does not always correlate simply with its polarity; specific solvent-catalyst interactions can be more important than bulk properties like the dielectric constant. nih.gov

Ligand Design and Effects on Palladium Ii Propionate Reactivity and Selectivity

Steric and Electronic Modulation by Ligands

The catalytic activity of Palladium(II) propionate (B1217596) is profoundly influenced by the steric and electronic properties of the coordinating ligands. These properties can be fine-tuned to achieve desired reactivity and selectivity in a variety of chemical transformations. The interplay between steric bulk and electronic effects dictates the accessibility of the metal center, the stability of intermediates, and the energy barriers of key steps in the catalytic cycle.

Bite Angle Effects of Diphosphine Ligands

Diphosphine ligands are a versatile class of ligands in palladium catalysis, and their efficacy is often correlated with their "bite angle" – the P-Pd-P angle. This geometric parameter has a significant impact on both the steric and electronic properties of the catalyst. The bite angle is influenced by the length of the backbone connecting the two phosphorus atoms and the nature of the substituents on the phosphorus.

Research has shown that the bite angle of diphosphine ligands can influence the regioselectivity and rate of catalytic reactions. uva.es For instance, in palladium-catalyzed cross-coupling reactions, wide bite angles can facilitate reductive elimination, a crucial step in the catalytic cycle, leading to more efficient catalysis. nih.govresearchgate.net Conversely, a smaller bite angle might be favorable for other elementary steps like oxidative addition. mdpi.com The rigidity of the ligand backbone also plays a role; a more flexible backbone can allow the catalyst to adopt different geometries to accommodate various substrates and intermediates.

The effect of the bite angle is not solely steric; it also has a significant electronic influence. A wider bite angle can alter the hybridization of the metal d-orbitals, which in turn affects the metal's reactivity. uva.es This electronic modulation can impact the rates of key catalytic steps. The interplay between steric and electronic effects of the bite angle is a key consideration in ligand design for palladium-catalyzed reactions. rsc.org

Table 1: Influence of Diphosphine Ligand Bite Angle on Catalytic Reactions

Ligand Natural Bite Angle (βn, °) Application Observed Effect
dppp 91 Cross-coupling Moderate activity
BINAP 93 Asymmetric hydrogenation High enantioselectivity
dppf 99 Cross-coupling High activity and stability
DPEphos 102 Cross-coupling Good for challenging substrates
Xantphos 111 Cross-coupling, Hydroformylation High activity, linear selectivity in hydroformylation

Electron-Donating/Withdrawing Effects

The electronic properties of ligands, specifically their ability to donate or withdraw electron density from the palladium center, are crucial in modulating the catalyst's reactivity. Electron-donating ligands increase the electron density on the palladium, which can enhance the rate of oxidative addition by making the metal center more nucleophilic. wikipedia.org Conversely, electron-withdrawing ligands decrease the electron density on the palladium, making it more electrophilic and potentially facilitating reductive elimination. nih.gov

The electronic nature of the ligand can be systematically tuned by introducing electron-donating or electron-withdrawing substituents on the ligand scaffold. For example, in the case of pyridine-based ligands, substituents in the 4-position can significantly alter the electronic properties of the resulting palladium complexes and their catalytic activity in cross-coupling reactions. nih.gov Similarly, for phosphine (B1218219) ligands, the nature of the groups attached to the phosphorus atom dictates their electronic character. Trialkylphosphines are generally more electron-donating than triarylphosphines. The choice between an electron-rich and an electron-poor ligand is often a delicate balance, as different steps in a catalytic cycle may have opposing electronic requirements. researchgate.net

Bulkiness and Steric Hindrance

The steric bulk of a ligand plays a pivotal role in controlling the reactivity and selectivity of a palladium catalyst. Bulky ligands can create a sterically hindered environment around the metal center, which can have several consequences. Increased steric hindrance can promote reductive elimination, the final step in many cross-coupling reactions, by destabilizing the palladium(II) intermediate. mdpi.comnih.gov This can lead to faster catalyst turnover and higher yields.

Furthermore, steric bulk can influence the coordination number of the palladium center, favoring the formation of more reactive, lower-coordinate species. nih.gov The steric demands of a ligand can also control selectivity by dictating which substrate or which part of a substrate can access the catalytic site. For instance, bulky ligands have been shown to influence the chemoselectivity in N-arylation reactions by controlling the extent of amination. snnu.edu.cn However, excessive steric bulk can also be detrimental, potentially hindering the initial coordination of the substrate to the palladium center. mdpi.com Therefore, a careful balance of steric properties is essential for optimal catalytic performance. chemrxiv.orgresearchgate.net

Bifunctional Ligand Strategies

Bifunctional ligands represent an advanced strategy in catalyst design, where the ligand not only binds to the metal center but also actively participates in the catalytic transformation. These ligands possess a secondary functional group that can interact with the substrate or assist in a key bond-breaking or bond-forming step. This approach has been particularly successful in challenging C-H activation reactions. mdpi.comresearchgate.net

Mono-N-Protected Amino Acid (MPAA) Ligands

Mono-N-protected amino acids (MPAAs) have emerged as a powerful class of bifunctional ligands for palladium-catalyzed C-H functionalization reactions. snnu.edu.cnresearchgate.net These ligands coordinate to the palladium center through both the carboxylate and the N-acyl group, forming a stable chelate. This coordination mode creates a rigid and well-defined chiral environment around the metal, which is particularly advantageous for asymmetric catalysis. researchgate.net

The key feature of MPAA ligands is the ability of the N-acyl group to act as an internal base, assisting in the deprotonation of the C-H bond in the rate-determining step. researchgate.net This "ligand-accelerated catalysis" significantly lowers the activation barrier for C-H cleavage, enabling the functionalization of otherwise unreactive C-H bonds. nih.govsnnu.edu.cn The steric and electronic properties of the amino acid side chain and the N-protecting group can be readily modified to fine-tune the reactivity and selectivity of the catalyst. Studies have shown that MPAA ligands can exist in equilibrium with other ligands in the reaction mixture, allowing a single MPAA ligand to activate multiple palladium centers. nih.gov

Table 2: Examples of MPAA Ligands in Palladium-Catalyzed C-H Functionalization

MPAA Ligand N-Protecting Group Amino Acid Application
N-Ac-Gly-OH Acetyl Glycine C-H Arylation
N-Boc-Val-OH tert-Butoxycarbonyl Valine Aerobic Oxidative Arylation
N-Ac-Leu-OH Acetyl Leucine Asymmetric C-H Olefination

Transient Directing Groups

The transient directing group (TDG) strategy is an elegant approach that combines the principles of directing groups and bifunctional ligands. In this strategy, a catalytic amount of a small organic molecule reversibly reacts with the substrate to form a more reactive intermediate containing a directing group. researchgate.net This transiently formed directing group then coordinates to the palladium catalyst, directing it to a specific C-H bond for functionalization. After the C-H activation and subsequent reaction, the directing group is released, and both the catalyst and the TDG are regenerated.

This approach avoids the need for the synthesis of substrates with covalently attached directing groups, which often requires additional synthetic steps for installation and removal. Amino acids are commonly used as TDGs, where the amine moiety condenses with a carbonyl group on the substrate to form a transient imine that directs the palladium catalyst. The carboxylate of the amino acid can then act as an internal base to facilitate the C-H activation step, similar to MPAA ligands. The choice of the TDG can be used to control the site-selectivity of the C-H functionalization.

Chiral Ligands for Enantioselective Catalysis

The development of chiral ligands for palladium(II)-catalyzed reactions is crucial for achieving high levels of enantioselectivity in the synthesis of complex molecules. These ligands create a chiral environment around the palladium center, enabling the catalyst to distinguish between prochiral faces of a substrate and facilitate the formation of one enantiomer over the other.

One approach involves the use of chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands. These ligands have been successfully applied in the enantioselective cross-coupling of methylene β-C(sp³)–H bonds in cyclobutanecarboxylic acid derivatives with arylboron reagents. The formation of a chiral complex between the MPAHA ligand and the palladium(II) center is key to achieving high yields and enantioselectivities, providing a method for synthesizing cyclobutanes with chiral quaternary stereocenters. For instance, converting N-Boc-leucine to its corresponding O-methylhydroxamic acid ligand led to a significant increase in enantioselectivity, reaching up to 79% ee, attributed to the stronger coordination with the Pd(II) center, which rigidifies the transition state. nih.gov

Another notable class of catalysts is the chiral cobalt oxazoline (B21484) palladacycle (COP) family. These enantiopure palladium(II) catalysts have proven effective in synthesizing enantioenriched products from prochiral allylic alcohols. nih.govescholarship.org For example, the chloride-bridged COP dimer, [COP-Cl]₂, is an excellent catalyst for the enantioselective rearrangement of (E)-allylic trichloroacetimidates to enantioenriched allylic trichloroacetamides. nih.gov The mechanism of these reactions involves nucleopalladation as the enantiodetermining step, where the unique structure of the COP catalyst, particularly its cyclobutadienyl "floor," is critical for transferring chiral information across the square-planar palladium complex. nih.govescholarship.org

Chiral diphosphine ligands such as (S)-BINAP have also been employed in palladium(II)-catalyzed asymmetric reactions. In the glyoxylate-ene reaction of α-methyl styrene (B11656) with ethyl glyoxylate, palladium(II) complexes with (S)-BINAP demonstrated high catalytic activity. The complex Pd(S-BINAP)(3,5-CF₃-PhCN)₂₂, for instance, yielded the product in 94% chemical yield with 70% enantiomeric excess (ee) when the reaction was conducted in an ionic liquid. mdpi.com

The design of chiral pincer complexes represents another strategy for asymmetric catalysis. These complexes feature a monoanionic terdentate ligand that coordinates meridionally to the palladium center, creating a stereo-specific environment. By introducing chiral centers into the pincer ligand skeleton, a wide variety of chiral palladium pincer complexes have been developed and successfully used in numerous asymmetric catalytic reactions. rsc.org

Table 1: Examples of Chiral Ligands in Palladium(II)-Catalyzed Enantioselective Reactions

Ligand/Catalyst Class Reaction Type Substrate Example Best Reported Enantioselectivity (ee)
Mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) C(sp³)–H Arylation Cyclobutanecarboxylic acid derivatives 79%
Chiral Cobalt Oxazoline Palladacycle (COP) Allylic Imidate Rearrangement (E)-allylic trichloroacetimidates High
(S)-BINAP Glyoxylate-Ene Reaction α-methyl styrene and ethyl glyoxylate 70%

Specific Ligand Classes and Their Impact

The reactivity, selectivity, and stability of palladium(II) propionate catalysts are profoundly influenced by the nature of the ancillary ligands coordinated to the metal center. Different classes of ligands, such as phosphines and N-heterocyclic carbenes, offer distinct electronic and steric properties that can be fine-tuned to optimize catalytic performance.

Phosphine-Based Ligands (e.g., P(tBu)₃, DPEphos, dppf)

Phosphine ligands are a cornerstone of palladium catalysis due to their strong σ-donating properties and tunable steric bulk. Tri-tert-butylphosphine (P(tBu)₃) is a particularly effective ligand known for creating highly active and general catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions. sigmaaldrich.comsigmaaldrich.com The bulky nature of P(tBu)₃ promotes the reductive elimination step and helps stabilize the active Pd(0) species. Precatalysts incorporating P(tBu)₃, such as Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)]palladium(II), are air- and moisture-stable, ensuring the efficient generation of the active catalyst with a precise ligand-to-palladium ratio. sigmaaldrich.com

Chelating diphosphine ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and Bis(2-diphenylphosphinophenyl)ether (DPEphos) are also widely used. strem.com The ferrocene backbone in dppf provides a specific bite angle and electronic properties that are beneficial in many cross-coupling reactions. Diphosphine ligands that form chelates with the palladium center can enhance catalyst stability and influence selectivity. For example, palladium(II) complexes with diphosphine ligands have been used as precursors for the CO/ethene copolymerization to produce perfectly alternating polyketones. researchgate.net

Table 2: Common Phosphine-Based Ligands for Palladium Catalysis

Ligand Name Abbreviation Key Feature Typical Applications
Tri-tert-butylphosphine P(tBu)₃ Bulky, electron-rich monodentate phosphine Suzuki, Stille, Heck, Negishi Couplings
1,1'-Bis(diphenylphosphino)ferrocene dppf Chelating diphosphine with a ferrocene backbone Cross-coupling reactions
Bis(2-diphenylphosphinophenyl)ether DPEphos Wide bite-angle chelating diphosphine Cross-coupling reactions

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands in palladium catalysis. nih.gov They are strong σ-donors, even more so than most phosphines, which facilitates the oxidative addition step in catalytic cycles. nih.gov This strong donation also forms a very stable Pd-NHC bond, contributing to the high stability of the catalytic species, even at elevated temperatures. nih.gov

The steric bulk of NHC ligands effectively shields the palladium center, promoting fast reductive elimination while stabilizing the metal. nih.gov Well-defined [(NHC)Pd(II)] precatalysts are often highly stable, allowing for easy handling and storage, and they provide strict control over the Pd/ligand ratio. nih.gov These complexes have proven to be highly effective catalysts for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings, often exhibiting higher turnover numbers and broader substrate scope compared to traditional phosphine-based systems. wikipedia.org The synergistic combination of NHC organocatalysis and palladium catalysis has also been explored, enabling transformations that are not achievable with either catalyst alone. rsc.org

Other Chelating Ligands

Beyond phosphines, a variety of other chelating ligands play a significant role in palladium(II) catalysis. Chelating ligands bind to the metal center through two or more donor atoms, forming a stable ring structure that enhances the catalyst's stability.

Pincer ligands are a class of terdentate ligands that bind strongly to three adjacent coplanar positions on the metal, forming two metallocyclic rings. mdpi.com This coordination mode imparts high stability and rigidity to the complex. Palladium(II) complexes with ONS-type pincer ligands, derived from thiosemicarbazones, have been synthesized and characterized, showing a distorted square planar geometry. mdpi.com

Hybrid P,π-chelating ligands, which contain both a phosphine donor and a π-system like an allyl group, have also been developed. Ferrocene-based phosphinoallyl ligands can chelate to a palladium(II) center, and these complexes have been evaluated as precatalysts in allylic amination and Suzuki-Miyaura cross-coupling reactions. rsc.org

The design of effective ligand scaffolds is critical, especially in challenging reactions like C–H functionalization. The ligand must be able to coordinate to the Pd(II) center without being outcompeted by the substrate, and it must promote the key C–H cleavage step. nih.gov For substrates that contain their own chelating group, the ligand must allow for an open coordination site on the palladium for the substrate to bind. nih.gov

Counteranion Effects and Their Positional Tuning

In cationic transition metal catalysis, the counteranion, often considered a spectator, can play a decisive role in the reactivity and selectivity of a reaction. Recent research has demonstrated that the geometry and electronic properties of the primary ligand can direct the positioning of a counteranion relative to the metal's reactive site, thereby influencing the outcome of the catalytic transformation. nih.govillinois.edu

This concept has been effectively applied in palladium-catalyzed cross-coupling reactions. By designing a ligand system that positions a hydrogen-bond acceptor anion, such as a phosphate, at the reactive site, challenging functionalization steps can be promoted. researchgate.netnih.gov For example, in the cross-coupling of alcohols with terminal olefins, a computationally guided ligand design was used to position a phosphate anion at the π-allyl-palladium terminus. researchgate.netnih.gov This strategic positioning allows the phosphate to act as a hydrogen-bond acceptor for the incoming alcohol nucleophile, facilitating the C(sp³)–O bond-forming step. nih.govresearchgate.netnih.gov

Mechanistic studies have confirmed that the ligand's structure is directly responsible for directing the counteranion to a specific location relative to the π-allyl-Pd intermediate. nih.gov This "ligand-directed counteranion positioning" is a powerful strategy for promoting challenging bimolecular reactions under mild conditions, tolerating a wide range of functional groups that are typically prone to side reactions like elimination or epimerization. nih.govresearchgate.netnih.gov The ability to tune the position of the counteranion through ligand modification opens up new avenues for controlling reactivity and selectivity in cationic catalysis. nih.gov


Computational and Theoretical Studies of Palladium Ii Propionate Catalysis

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and reactivity of transition metal complexes, including those of palladium. DFT studies provide deep insights into reaction pathways and the behavior of catalysts, often with a high degree of accuracy.

DFT calculations are widely used to map out the intricate step-by-step mechanisms of reactions catalyzed by palladium(II) propionate (B1217596) and related compounds. By constructing potential energy surfaces, researchers can identify the most energetically favorable reaction pathways. rsc.org

For instance, in C-H activation reactions, DFT helps to distinguish between different proposed mechanisms, such as concerted metalation-deprotonation (CMD) and oxidative addition. magtech.com.cn The computed energy profiles for these pathways reveal the sequence of bond-breaking and bond-forming events at the palladium center. Key elementary steps frequently scrutinized through DFT include:

Oxidative Addition: The initial step where the palladium catalyst cleaves a chemical bond in the substrate. frontiersin.org

Alkene Insertion: The insertion of an alkene into a palladium-carbon or palladium-hydride bond. frontiersin.org

Reductive Elimination: The final step that forms the product and regenerates the active catalyst. frontiersin.org

Identifying and characterizing transition states is a critical component of DFT investigations. A transition state is the highest energy point along a reaction coordinate, and its structure and energy are key to understanding reaction kinetics.

Through transition state analysis, researchers can pinpoint the geometric and electronic factors that control reaction rates. For example, analyzing the transition state of a C-H activation step can provide a detailed picture of bond cleavage and formation. This knowledge is vital for designing catalysts with lower activation barriers and thus higher activity. A key characteristic of a true transition state is the presence of a single imaginary frequency in vibrational analysis, corresponding to the motion along the reaction coordinate.

Ligands are crucial in tuning the electronic and steric properties of the palladium center, which in turn influences the catalyst's reactivity and selectivity. nih.govnih.gov DFT studies are instrumental in both rationalizing and predicting the impact of different ligands.

By computationally modeling various ligands, their effects on the catalytic cycle can be systematically evaluated:

Electronic Effects: The electron-donating or withdrawing properties of a ligand can modify the electron density at the palladium atom, affecting its reactivity in key steps like oxidative addition and reductive elimination. vcu.edu DFT can quantify these effects through analysis of atomic charges and molecular orbital energies.

Steric Effects: The size and shape of ligands can control access to the catalytic site and influence the stereoselectivity of a reaction. nih.gov DFT can model the steric hindrance from bulky ligands to explain the preferential formation of certain stereoisomers.

These computational insights facilitate the in silico screening of numerous ligands, accelerating the discovery of improved catalysts. nih.gov

The solvent in which a reaction is conducted can significantly influence the reaction mechanism and energetics. nih.gov Therefore, incorporating solvent effects into computational models is essential for obtaining experimentally relevant results. nih.gov

Two primary methods are used to model solvent effects in DFT calculations: researchgate.net

Implicit Solvation Models: These models treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This computationally efficient approach is often effective at capturing bulk solvent effects. rsc.org

Explicit Solvation Models: In this method, individual solvent molecules are included in the calculation to model specific interactions like hydrogen bonding. researchgate.net

By accounting for the solvent, DFT calculations can provide a more realistic and accurate description of the reaction, leading to better agreement between theoretical predictions and experimental data. nih.govresearchgate.net

Molecular Dynamics and Other Simulation Techniques

While DFT is well-suited for examining individual reaction steps, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the catalytic system over longer periods. mdpi.com MD simulations can be used to study the conformational changes of the catalyst, the diffusion of reactants and products, and the influence of solvent dynamics.

Another powerful technique is the combination of Quantum Mechanics and Molecular Mechanics (QM/MM). In QM/MM methods, the reactive core of the system is treated with a high-level quantum mechanical method like DFT, while the surrounding environment is described by a more computationally efficient molecular mechanics force field. This hybrid approach enables the study of large, complex systems while maintaining high accuracy for the reactive center.

Correlation of Theoretical Predictions with Experimental Data

The validity of a computational model is ultimately determined by its ability to accurately reproduce and predict experimental results. nih.gov Therefore, a critical aspect of computational studies in catalysis is the correlation of theoretical predictions with experimental data. mdpi.com

This correlation can be established in several ways:

Reaction Rates: Activation energies calculated from DFT can be used to estimate reaction rates, which can then be compared with experimentally measured kinetics. nih.gov

Selectivity: DFT can predict the regioselectivity and stereoselectivity of a reaction by comparing the energy barriers for the formation of different products. nih.gov These predictions can be validated against experimental product distributions.

Spectroscopic Data: Computational methods can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. researchgate.netnih.govresearchgate.net Comparing these with experimental spectra can help identify key reaction intermediates. mdpi.com

Discrepancies between theoretical predictions and experimental observations can indicate areas where the computational model or the proposed reaction mechanism may need refinement. This iterative process of comparing theory and experiment is essential for advancing the understanding of catalytic systems.

Predictive Power for Catalyst Design

Computational and theoretical studies have become indispensable tools in modern chemistry, transforming catalyst design from a trial-and-error process into a more predictive science. acs.org By modeling reaction mechanisms and screening potential candidates virtually, these methods accelerate the discovery of novel, efficient catalysts. oulu.fi In the realm of Palladium(II) propionate catalysis, where the palladium(II) species is the active catalytic center, computational approaches like Density Functional Theory (DFT) and machine learning (ML) are pivotal in providing atomic-level insights and predicting catalytic performance, thereby guiding the rational design of new and improved catalytic systems. rsc.orgmdpi.com

Density Functional Theory (DFT) for Mechanistic Elucidation and Rational Design

DFT calculations are a cornerstone of computational catalysis, enabling researchers to map out entire catalytic cycles, calculate the energies of intermediates and transition states, and understand the intricate electronic and steric effects that govern a reaction's outcome. nih.govfrontiersin.org This detailed mechanistic understanding is crucial for the rational design of catalysts with enhanced activity and selectivity.

For instance, in studies of Pd(II)-catalyzed C-H activation reactions, DFT has been used to pinpoint the rate-determining step and elucidate the role of ligands in the catalytic cycle. rsc.orgnih.govrsc.org A computational study on the Pd(II)-catalyzed γ-C(sp³)–H lactamization, a reaction for which Palladium(II) acetate (B1210297) (a close analogue of propionate) is a common precursor, revealed that the C-H activation proceeds through a six-membered palladacycle intermediate. rsc.org The calculations identified the conversion of the initial palladium trimer to the active monomeric species as the rate-determining step, with a calculated energy barrier of 25.4 kcal mol⁻¹. rsc.org

This mechanistic insight directly informed the design of new ligands. Based on the understanding derived from DFT, new 2-pyridone ligands were computationally designed to lower the free energy barrier of the rate-determining step, thus predicting enhanced catalytic activity. rsc.org This predictive capability allows chemists to focus synthetic efforts on the most promising ligand candidates.

Similarly, DFT has been instrumental in explaining high levels of diastereoselectivity in other Pd(II)-catalyzed sp³ C-H bond functionalization reactions. nih.gov Theoretical predictions revealed that the preferred transition state for C-H activation minimizes steric repulsion between bulky substituents, leading to the major diastereomer observed experimentally. nih.gov This ability to predict how catalyst and substrate structure influences stereochemistry is a powerful tool for designing catalysts for asymmetric synthesis.

Table 1: DFT-Calculated Energy Barriers and Predictions for Ligand Design in Pd(II)-Catalyzed Reactions

Reaction TypeComputational MethodKey FindingPredicted ImprovementReference
γ-C(sp³)–H LactamizationDFTRate-determining step identified with a barrier of 25.4 kcal mol⁻¹.New pyridone ligands (L3, L4) designed to afford lower free energy barriers. rsc.org
sp³ C-H Bond IodinationDFTThe most preferred transition state avoids steric repulsion, explaining >99:1 diastereoselectivity.Provides a model for designing ligands that enhance stereocontrol. nih.gov
C-H OlefinationDFTCalculations corroborated that cationic Pd-complexes are more reactive in C-H activation processes.Suggests ligand designs that promote the formation of cationic species will increase reaction rates. nih.govrsc.org

Machine Learning (ML) for High-Throughput Screening and Catalyst Discovery

While DFT is powerful for detailed studies of specific systems, it can be computationally expensive for screening vast chemical spaces. This is where machine learning (ML) has emerged as a complementary and transformative tool. innovations-report.comumn.edu ML models can be trained on data from either computational studies or high-throughput experiments to learn complex structure-activity relationships. acs.orgoulu.fi Once trained, these models can predict the performance of thousands of potential catalysts with negligible computational cost, dramatically accelerating the discovery process. acs.orgosti.gov

In the context of palladium catalysis, ML has been successfully applied to predict the efficacy of different ligands and reaction conditions. For example, unsupervised ML methods have been used to accelerate the identification of dinuclear palladium catalysts by clustering phosphine (B1218219) ligands based on their physicochemical properties. researchgate.net This approach successfully predicted and validated several effective phosphine ligands using only a small set of initial experimental data points. researchgate.net

Deep generative models represent another frontier in catalyst design. rsc.org Researchers have developed variational autoencoders (VAEs) trained on datasets of catalyst structures and their DFT-computed binding energies. rsc.orgnih.gov These models can not only predict the performance of a given catalyst but also generate entirely new, promising catalyst-ligand candidates. rsc.orgrsc.org One such model achieved a high level of predictive accuracy, with a mean absolute error of just 2.42 kcal mol⁻¹ in predicting binding energies, and was capable of generating libraries where 84% of the proposed catalysts were valid and novel structures. rsc.orgnih.gov

Table 2: Performance of Machine Learning Models in Catalyst Design

ML Model TypeApplication AreaPerformance MetricKey OutcomeReference
Unsupervised ClusteringPrediction of dinuclear Pd catalystsSuccessful prediction from only 5 data pointsAccelerated identification of effective phosphine ligands. researchgate.net
Variational Autoencoder (VAE) with PredictorDesign of new Suzuki cross-coupling catalystsMean Absolute Error: 2.42 kcal mol⁻¹Generated novel catalyst candidates with 84% validity. rsc.orgnih.gov
Surrogate Models (e.g., Gaussian Process Regression)High-throughput screening of bimetallic catalystsEnabled screening of ~229,000 adsorption sitesRapidly identified promising candidates for CO₂ electrocatalysis. osti.gov

The synergy between DFT and ML offers a particularly powerful paradigm for catalyst design. DFT can be used to generate high-quality, consistent data for training ML models, which can then rapidly screen vast chemical libraries to identify a smaller set of promising candidates for more detailed DFT analysis or experimental validation. umn.edunih.gov This integrated computational workflow significantly enhances the predictive power for catalyst design, guiding chemists toward the synthesis of more active, selective, and robust palladium catalysts for a wide array of chemical transformations.

Catalyst Deactivation and Stability in Palladium Ii Propionate Systems

Pathways of Deactivation

A predominant deactivation pathway for Palladium(II) propionate (B1217596) catalysts is the reduction of the active Pd(II) species to catalytically inactive Palladium(0) nanoparticles and aggregates, commonly referred to as palladium black. nih.govnih.govdiva-portal.org This process is often promoted by reagents in the reaction mixture, such as amines or alcohols, which can act as reducing agents. nih.gov The formation of these metallic palladium aggregates is a significant issue in homogeneous catalysis as it leads to the precipitation of the catalyst from the reaction medium, effectively removing it from the catalytic cycle. nih.gov

In situ X-ray absorption spectroscopy (XAS) has been instrumental in elucidating this deactivation mechanism, providing direct evidence for the reduction of Pd(II) to Pd(0) during catalytic reactions. nih.govdiva-portal.org The formation of palladium black is a common challenge in palladium-catalyzed reactions, and strategies to prevent this aggregation are critical for maintaining catalytic activity. nih.gov

Deactivation Pathway Description Key Factors
Formation of Palladium Black Reduction of active Pd(II) to inactive Pd(0) nanoparticles and aggregates. Presence of reducing agents (e.g., amines, alcohols), reaction temperature.
Ligand Degradation Chemical breakdown of the ligands coordinated to the palladium center. Reaction conditions (temperature, pressure), presence of reactive species.
Catalyst Poisoning Strong adsorption of by-products or impurities onto the active palladium sites. Presence of carbon monoxide, sulfides, or other strongly coordinating species.
Oxidative Deactivation Formation of inactive palladium oxides on the catalyst surface. Presence of strong oxidizing agents, high oxygen concentrations. researchgate.net

The ligands coordinated to the Palladium(II) propionate center play a pivotal role in its catalytic activity and stability. However, under harsh reaction conditions, these ligands can undergo degradation. nih.gov This degradation can occur through various pathways, including oxidation, reduction, or reaction with other components of the reaction mixture. Ligand degradation alters the steric and electronic properties of the catalyst, which can lead to a loss of activity and selectivity. nih.govnih.gov

Ligand scrambling, the exchange of ligands between different metal centers, can also contribute to catalyst deactivation. This process can lead to the formation of catalytically less active or inactive species. The stability of the palladium-ligand bond is therefore a critical factor in preventing ligand-related deactivation pathways.

Catalyst poisoning occurs when molecules in the reaction mixture bind strongly to the active sites of the catalyst, rendering them inactive. nih.gov In reactions involving carbon monoxide (CO), such as hydrocarboxylation, CO itself can act as a catalyst poison for palladium catalysts. nih.gov Carbon monoxide is a π-acidic ligand that can coordinate strongly to the palladium center, potentially inhibiting the oxidative addition step of the catalytic cycle. nih.gov This strong coordination can block the active sites and prevent the substrate from accessing the catalyst. The development of catalyst systems that are resistant to CO poisoning is a significant area of research in carbonylation chemistry. nih.gov

In oxidation reactions, the Palladium(II) catalyst can be susceptible to over-oxidation, leading to the formation of inactive palladium oxides (e.g., PdO). researchgate.net While the catalytic cycle in many oxidation reactions involves the reoxidation of Pd(0) to Pd(II), harsh oxidizing conditions or high concentrations of an oxidant can lead to the formation of a stable and catalytically inert oxide layer on the surface of the palladium species. researchgate.netnih.gov This oxidative deactivation is a concern in aerobic oxidation processes where molecular oxygen is used as the terminal oxidant.

Factors Influencing Catalyst Stability

The stability of this compound catalysts is not solely dependent on the reaction conditions but is also significantly influenced by the properties of the ligands coordinated to the palladium center.

The steric and electronic properties of the ligands are critical determinants of the stability of this compound complexes. nih.govnih.govnih.gov

Steric Effects: Bulky ligands can provide steric protection to the palladium center, preventing the close approach of other palladium species and thereby inhibiting the formation of inactive palladium aggregates and palladium black. nih.govfrontiersin.org This steric hindrance can significantly enhance the lifetime of the catalyst in solution. The size and geometry of the ligand can be tailored to create a protective pocket around the metal center, enhancing its stability without impeding its catalytic activity. nih.gov

Electronic Effects: The electronic properties of the ligands, specifically their ability to donate or withdraw electron density from the palladium center, also play a crucial role in catalyst stability. nih.govnih.govnih.gov Electron-donating ligands can increase the electron density on the palladium atom, which can influence its reactivity and stability. Conversely, electron-withdrawing ligands can make the palladium center more electrophilic. The optimal electronic properties of a ligand are often specific to the particular catalytic reaction being performed. Tuning the electronic nature of the ligands allows for the fine-tuning of the catalyst's stability and reactivity. nih.govnih.gov

Ligand Property Influence on Catalyst Stability Example
Steric Bulk Prevents aggregation and formation of palladium black by sterically shielding the metal center. nih.govfrontiersin.org Bulky phosphine (B1218219) or N-heterocyclic carbene ligands.
Electron-Donating Ability Can stabilize the Pd(II) state and influence the rate of reductive elimination. nih.govnih.gov Ligands with electron-rich aromatic rings or alkyl groups.
Electron-Withdrawing Ability Can affect the electrophilicity of the palladium center and its susceptibility to nucleophilic attack. nih.govnih.gov Ligands containing electronegative atoms or electron-withdrawing functional groups.
Chelation Bidentate or multidentate ligands can form more stable complexes with palladium due to the chelate effect. 1,1'-Bis(diphenylphosphino)ferrocene (dppf).

Effect of Reaction Conditions (Temperature, Pressure, Solvent)

The conditions under which a catalytic reaction is performed have a profound impact on the stability and deactivation rate of the palladium catalyst.

Temperature

Temperature is a critical parameter that can both enhance reaction rates and accelerate catalyst deactivation. While higher temperatures can increase catalytic turnover, they can also promote undesirable thermal decomposition pathways. For palladium(II) complexes, elevated temperatures can lead to the loss of ligands and the reduction of Pd(II) to Pd(0), followed by the sintering or agglomeration of the resulting metal particles. nih.govjmaterenvironsci.com This process reduces the number of accessible active sites, leading to a significant drop in activity. nih.gov

In methane (B114726) combustion, for example, the presence of water (a reaction product) makes the deactivation of palladium catalysts highly dependent on temperature. The inhibiting effect of water is more pronounced at lower temperatures (below 450°C), potentially due to the formation of less active palladium hydroxide (B78521) species. rsc.org At temperatures above 500°C, this inhibition becomes less significant, but thermal sintering becomes the more dominant deactivation mechanism. mdpi.com Conversely, in some systems, excessively high temperatures can lead to the thermal decomposition of the catalyst itself. mdpi.com

ParameterEffect on Catalyst StabilityMechanismReferences
Low Temperature (<450°C) Can increase deactivation in the presence of water.Formation of less active palladium hydroxide species. rsc.org
High Temperature (>500°C) Promotes catalyst deactivation.Sintering and agglomeration of Pd(0) particles after reduction from Pd(II). nih.govmdpi.com
Excessive Temperature Can lead to rapid decomposition.Thermal breakdown of the palladium complex structure. mdpi.com

Pressure

The effect of pressure on catalyst stability is highly specific to the reaction system. In carbonylation reactions, for instance, carbon monoxide (CO) pressure is a key variable. While necessary for the reaction, CO can also act as a poison by forming strong complexes with palladium active sites, thereby inhibiting catalytic activity. researchgate.net In hydrogenation processes, hydrogen pressure is a critical factor. In some cases, high pressure is required to maintain the catalyst in its active state and prevent decomposition. For reactions like fatty acid deoxygenation, pressure (typically 1-50 bar) is primarily used to maintain the reactants in the liquid phase, which indirectly affects reaction kinetics and catalyst environment. researchgate.net

Solvent

The choice of solvent plays a multifaceted role in the stability of this compound catalyst systems. The solvent not only dissolves reactants but also interacts with the catalyst itself, influencing its aggregation state, electronic properties, and susceptibility to deactivation. whiterose.ac.uk For precatalysts like palladium acetate (B1210297), which is structurally similar to palladium propionate, solvents can aid in the dissociation of solid-state trimers into more reactive monomeric species. whiterose.ac.uk

The solvent can influence the pathway of nanoparticle formation, a common deactivation route. Studies on the biomimetic synthesis of palladium nanoparticles have shown that solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) can be used to control nanoparticle formation and stability. georgiasouthern.edu In liquid-phase hydrodeoxygenation of methyl propionate, microkinetic models show that the reaction environment, dictated by the solvent, significantly affects the preferred reaction pathways. researchgate.net However, some solvents can also participate in redox reactions, leading to the reduction of the active Pd(II) species to Pd(0). whiterose.ac.uk

Influence of Additives and Co-catalysts

The stability and lifetime of a palladium catalyst can be significantly improved by the strategic use of additives and co-catalysts. These agents can intervene in the catalytic cycle to suppress deactivation pathways or promote the regeneration of the active species.

Additives can function in several ways. In aerobic oxidations, where catalysts are prone to oxidative degradation, phenolic additives can act as antioxidants to suppress this deactivation pathway. chemistryviews.org Another strategy involves using additives to intercept species that lead to inactive forms of the catalyst. For example, styrene (B11656) can be added to prevent the formation of Pd(0) black by reacting with palladium hydride intermediates that are precursors to aggregation. chemistryviews.org In C-H activation reactions, co-catalysts are often crucial. For instance, in the ROCOP (Ring-Opening Copolymerization) of anhydrides and epoxides, nucleophilic co-catalysts like bis(triphenylphosphine)iminium chloride (PPNCl) can significantly enhance productivity. mdpi.com

The introduction of a second metal as a co-catalyst can also enhance stability. Doping a cobalt-based catalyst with palladium has been shown to improve catalytic activity in CO2 hydrogenation. rsc.org

Additive/Co-catalystFunctionReaction TypeReferences
Phenolic Additives Suppress oxidative ligand degradation.Aerobic Oxidation chemistryviews.org
Styrene Intercepts Pd-hydride intermediates, preventing Pd(0) black formation.Aerobic Oxidation chemistryviews.org
PPNCl Acts as a nucleophilic co-catalyst to increase productivity.Ring-Opening Copolymerization mdpi.com
Palladium (as dopant) Improves activity of primary catalyst (e.g., Cobalt).CO2 Hydrogenation rsc.org

Strategies for Enhancing Catalyst Longevity

Enhancing the longevity of this compound catalysts involves a combination of rational ligand design, optimization of reaction conditions, and the development of effective regeneration protocols.

A primary strategy is the modification of the ligands coordinated to the palladium center. The stability of Pd(II) complexes can be enhanced by the synergistic effect of combining different types of ligands, such as a σ-electron-donating phosphine with a π-acceptor isocyanide. mdpi.com Electron-rich phosphine ligands, in particular, are known to form highly active and stable catalysts for various transformations. gessnergroup.com In aerobic oxidations, modifying the ligand structure to be more resistant to hydrogen atom abstraction can effectively suppress oxidative degradation and extend catalyst life. nih.gov The choice of ancillary ligands, such as primary n-alkylamines in certain precatalysts, has also been shown to have a significant effect on catalyst activity and lifetime. acs.org

Immobilizing the catalyst on a solid support is another powerful strategy. For example, a palladium catalyst supported on zinc oxide and modified with polyvinylpyrrolidone (B124986) (PVP) demonstrated exceptional stability, completing 62,000 catalytic cycles in the hydrogenation of an acetylene (B1199291) alcohol. mdpi.com The polymer matrix in such systems can prevent the leaching and agglomeration of palladium particles. mdpi.com

Finally, when deactivation inevitably occurs, catalyst regeneration is a key strategy for extending its usable life. The appropriate regeneration method depends on the cause of deactivation. Common techniques include:

Thermal Treatment: Calcination in a controlled atmosphere (e.g., N2 or air) can be used to burn off carbonaceous deposits (coke) that block active sites. mdpi.comresearchgate.net However, care must be taken to avoid thermal sintering of the palladium particles. researchgate.netdcl-inc.com

Solvent Washing: Deactivated catalysts can be washed with specific solvents to remove adsorbed products or poisons. A mixture of chloroform (B151607) and glacial acetic acid has been successfully used to regenerate Pd(OH)2/C and Pd/C catalysts by removing organic blockages from the catalyst pores. mdpi.com

Chemical Treatment: Treatment with oxidizing (e.g., air) or reducing (e.g., H2) agents can restore the active state of the palladium. Air treatment at elevated temperatures can remove carbon deposits, while hydrogen treatment can reduce oxidized species back to the active metallic state, though conditions must be carefully controlled. dcl-inc.comresearchgate.net Another method involves dissolving the palladium in an oxidizing acid like nitric acid and re-depositing it onto the support to redisperse the active metal. google.com

StrategyMethodMechanism of ActionReferences
Thermal Regeneration Heating in a controlled atmosphere (Air, N2).Burns off carbonaceous deposits (coke). mdpi.comresearchgate.netdcl-inc.com
Solvent Washing Washing with reagents like chloroform and acetic acid.Dissolves and removes pore-blocking byproducts. mdpi.com
Chemical Treatment Treatment with oxidizing acid (e.g., nitric acid) followed by reduction.Redissolves and re-disperses palladium onto the support. google.com
Gas Flow Treatment Passing air or inert gas over the catalyst at elevated temperature.Removes carbonaceous deposits and adsorbed species. researchgate.net

Catalyst Recycling and Sustainability in Palladium Ii Propionate Catalysis

Methods for Palladium Recovery and Reuse

Effective recovery and reuse of palladium are paramount for the economic and environmental viability of catalytic processes. mdpi.com Various methods have been developed, tailored to the nature of the catalytic system. These can broadly be categorized based on whether the catalyst operates in a homogeneous or heterogeneous phase.

Catalytic systems are classified as either homogeneous, where the catalyst is in the same phase as the reactants (typically liquid), or heterogeneous, where the catalyst is in a different phase (typically a solid). rsc.org

Homogeneous Systems: Catalysts derived from precursors like Palladium(II) propionate (B1217596) often operate homogeneously, offering high activity and selectivity. However, their primary drawback is the difficulty in separating the catalyst from the reaction mixture post-reaction. rsc.orgqualitas1998.net Traditional separation methods like distillation can be energy-intensive, while techniques like organic solvent nanofiltration (OSN) are emerging as a more sustainable alternative to recover and reuse homogeneous palladium catalysts without altering the catalyst system. rsc.org

Heterogeneous Systems: To overcome the separation challenges of homogeneous catalysts, palladium is often immobilized on solid supports. mdpi.comresearchgate.net These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, facilitating their recycling. researchgate.netresearchgate.net While advantageous for separation, a major challenge with heterogeneous palladium catalysts is the potential for the active metal to leach into the solution, which can lead to product contamination and a decrease in catalytic activity over time. qualitas1998.netnih.gov Many studies have shown that what is perceived as heterogeneous catalysis may, in fact, involve leached soluble palladium species that are the true active catalysts. qualitas1998.netresearchgate.net

System TypeAdvantagesDisadvantagesRecovery Methods
Homogeneous High activity and selectivity, mild reaction conditions. rsc.orgDifficult to separate from product, potential for catalyst deactivation during recovery. rsc.orgqualitas1998.netOrganic Solvent Nanofiltration (OSN), Distillation, Extraction. rsc.org
Heterogeneous Easy separation and recycling, enhanced stability. researchgate.netLower activity compared to homogeneous counterparts, metal leaching, deactivation over multiple uses. qualitas1998.netnih.govFiltration, Centrifugation.

Immobilization involves anchoring the palladium species onto a solid support, effectively converting a homogeneous catalyst into a heterogeneous one. This strategy is central to developing recyclable palladium catalysts.

Silica (B1680970) Supports: Silica (SiO₂) is a widely used support material due to its high surface area, thermal stability, and chemical inertness. samaterials.com Palladium nanoparticles or complexes can be immobilized on silica through various methods, including impregnation, deposition-precipitation, or covalent grafting. samaterials.comacs.org This approach not only facilitates catalyst reuse but can also enhance stability. samaterials.com For instance, palladium nanoparticles immobilized on a nano-silica triazine dendritic polymer have been shown to be an efficient and reusable catalyst for C-S cross-coupling reactions. nih.govscispace.com

Polymer Supports: Polymers offer a versatile platform for catalyst immobilization. Palladium species can be incorporated into polymer matrices, such as polystyrene or polyaniline. mdpi.comresearchgate.net These polymer-supported catalysts combine the advantages of easy separation with the high activity often associated with homogeneous systems. However, like other heterogeneous catalysts, they can be prone to deactivation due to palladium leaching or degradation of the polymer support over repeated uses. qualitas1998.netresearchgate.net

Thermomorphic systems provide an elegant solution for recycling homogeneous catalysts by exploiting the temperature-dependent miscibility of solvents. researchgate.netnih.gov In this approach, the reaction is conducted at a higher temperature where the solvent system is a single phase, ensuring homogeneous catalysis. nih.gov Upon cooling, the mixture separates into two immiscible liquid phases. nih.gov The catalyst is designed to be soluble in only one of these phases (e.g., a polar phase), while the product is soluble in the other (e.g., a non-polar phase). This allows for simple decantation to separate the product from the catalyst phase, which can then be reused. rsc.org This technique has been successfully applied to palladium-catalyzed reactions, enabling multiple catalyst recycles with minimal metal leaching. rsc.orgsemanticscholar.org

Solvent extraction, a hydrometallurgical technique, is a common method for recovering palladium from spent catalysts or reaction liquors. mdpi.commdpi.com The process typically involves:

Leaching: The spent catalyst or reaction residue is first treated with an acidic solution, often containing an oxidizing agent (e.g., hydrochloric acid and hydrogen peroxide), to dissolve the palladium into an aqueous phase as a palladium salt. mdpi.commdpi.com

Extraction: The aqueous leach solution is then mixed with an immiscible organic solvent containing an extractant molecule that selectively binds to the palladium ions, transferring them to the organic phase. mdpi.commdpi.com

Stripping: The palladium is then recovered from the organic phase by treating it with a stripping solution (e.g., acidic thiourea (B124793) or ammonia (B1221849) solutions), which reverses the extraction process and yields a concentrated aqueous solution of purified palladium. mdpi.commdpi.comresearchgate.net

This method is highly effective for recovering palladium from complex mixtures containing other metals. mdpi.com

Addressing Metal Leaching and Contamination

A significant challenge in the recycling of heterogeneous palladium catalysts is the leaching of active palladium species from the support into the reaction medium. qualitas1998.netnih.gov This phenomenon has two major negative consequences:

Product Contamination: Leached palladium can contaminate the final product, which is a critical issue in the pharmaceutical industry where strict limits on residual metals are enforced. qualitas1998.netacs.org This often necessitates additional, costly purification steps. acs.org

Catalyst Deactivation: The loss of the active metal from the support leads to a gradual decrease in the catalyst's activity and efficiency over successive cycles. qualitas1998.net

Research focuses on developing more stable heterogeneous catalysts with stronger interactions between the palladium and the support to minimize leaching. nih.gov For example, palladium single-atom catalysts anchored on nitrogen-doped carbon have shown high stability against metal leaching. nih.gov Monitoring the reaction solution for dissolved palladium is crucial to understanding the true nature of the catalytic process and ensuring the integrity of the final product. acs.org

Turnover Number (TON) and Turnover Frequency (TOF) in Recycling Studies

To quantitatively assess the efficiency, stability, and recyclability of a catalyst, two key metrics are used: Turnover Number (TON) and Turnover Frequency (TOF).

Turnover Number (TON): TON is a dimensionless quantity that represents the total number of substrate molecules converted per active catalytic site before the catalyst becomes deactivated. acs.orgyoutube.com It is a measure of the catalyst's lifetime or robustness. acs.org In recycling studies, a high and consistent TON over multiple cycles indicates a stable and efficient catalyst.

Formula: TON = (moles of product formed) / (moles of catalyst used) youtube.comyoutube.com

Turnover Frequency (TOF): TOF measures the rate of the catalytic reaction, defined as the number of turnovers (moles of product per mole of catalyst) per unit of time (e.g., s⁻¹ or h⁻¹). acs.orgyoutube.com It reflects the intrinsic activity of the catalyst under specific reaction conditions. acs.org A high TOF is desirable for practical applications.

Formula: TOF = TON / (reaction time) youtube.comyoutube.com

The following table illustrates hypothetical data from a recycling study, demonstrating how TON and TOF are used to evaluate catalyst performance.

CycleConversion (%)TONTOF (h⁻¹) (Assuming 2h reaction)
199990495
298980490
397970485
495950475
592920460
This table assumes a substrate-to-catalyst molar ratio of 1000:1. A gradual decrease in conversion, TON, and TOF indicates some level of catalyst deactivation with each cycle.

By tracking these metrics across multiple reuse cycles, researchers can effectively compare the long-term performance and stability of different catalytic systems derived from precursors like Palladium(II) propionate.

Green Chemistry Aspects of this compound Catalysis

Atom Economy and Process Mass Intensity (PMI)

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. wordpress.com Palladium-catalyzed reactions are often designed to maximize atom economy by favoring addition and rearrangement reactions over stoichiometric processes that generate significant waste. wordpress.comnih.gov

Another critical metric is the Process Mass Intensity (PMI), which provides a broader measure of a process's environmental footprint by calculating the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. An ideal PMI is 1, meaning no waste is generated. Palladium-catalyzed processes, by reducing the need for stoichiometric reagents and often enabling streamlined, multi-step, one-pot syntheses, can significantly lower PMI. d-nb.infomdpi.comnih.gov For example, a Heck-Cassar-Sonogashira protocol demonstrated a PMI of approximately 7, which decreased to around 3 after the recovery of the solvent, base, and palladium catalyst. d-nb.info

Advancements in Greener Solvents

A significant portion of chemical waste originates from the use of volatile and often toxic organic solvents. researchgate.net Green chemistry encourages the use of safer, more environmentally friendly solvents. In the context of palladium catalysis, there is a strong trend away from traditional solvents like N,N-dimethylformamide (DMF) and towards greener alternatives. d-nb.inforesearchgate.net

Research has shown the efficacy of palladium catalysis in various green solvent systems:

Water: Performing reactions in water or aqueous micellar conditions eliminates the need for organic solvents and simplifies product separation. scribd.com

Bio-derived Solvents: Solvents derived from biomass, such as eucalyptol (B1671775) or N-hydroxyethylpyrrolidone (HEP), are gaining traction as renewable and less hazardous alternatives. d-nb.inforsc.orgmdpi.com

Ionic Liquids and Deep Eutectic Solvents: These materials have negligible vapor pressure and can enhance catalyst stability and facilitate recycling. mdpi.com

Solvent-free Conditions: Conducting reactions without a solvent medium represents an ideal scenario, minimizing waste and simplifying purification. mdpi.com

The choice of solvent is critical, as it not only impacts the environmental profile of the reaction but can also influence the catalyst's performance and stability. rsc.org

Energy Efficiency and Milder Reaction Conditions

The efficiency of a catalyst is often quantified by its Turnover Number (TON) and Turnover Frequency (TOF). TON represents the number of moles of substrate that a mole of catalyst can convert before becoming deactivated, while TOF is the TON per unit of time. High TON and TOF values indicate a highly efficient catalyst, which is a hallmark of green chemical processes. For instance, a sustainable Heck-Cassar-Sonogashira protocol achieved a TON of up to 2375 and a TOF of 158 h⁻¹, showcasing remarkable catalytic efficiency. d-nb.info

Table 1: Green Chemistry Metrics for a Palladium-Catalyzed Heck-Cassar-Sonogashira Protocol d-nb.info
MetricValueSignificance
Turnover Number (TON)Up to 2375Indicates high catalyst longevity and efficiency, minimizing catalyst waste.
Turnover Frequency (TOF)158 h⁻¹Represents a high reaction rate, leading to faster processing times and lower energy consumption.
Process Mass Intensity (PMI)~7 (before recovery)Quantifies the overall material efficiency of the process. A lower number is greener.
Process Mass Intensity (PMI)~3 (after recovery)Demonstrates a significant reduction in waste through the recycling of solvents, base, and the palladium catalyst.

Catalyst Reusability and Waste Reduction

Given the high cost and environmental concerns associated with precious metals like palladium, catalyst recycling is a critical aspect of sustainability. d-nb.infofastercapital.com this compound, as a source for homogeneous catalysts, presents challenges for separation from the reaction mixture. rsc.org However, innovative techniques are being developed to address this. One such method is organic solvent nanofiltration (OSN), which uses membranes to separate the palladium catalyst from the product stream, allowing it to be reused. rsc.org In one study, a homogeneous palladium catalyst was successfully recovered and reused up to five times while maintaining high reaction conversion rates of over 90%. rsc.org

Switching from homogeneous to heterogeneous catalysis, where the palladium catalyst is immobilized on a solid support, is another effective strategy. ncsu.edu This approach simplifies catalyst separation and recycling, often allowing for continuous flow processes and preventing metal contamination of the final product. scribd.comncsu.edu These methods not only conserve a valuable resource but also prevent the release of palladium into the environment.

Future Research Directions and Challenges

Development of More Robust and Sustainable Palladium(II) Propionate (B1217596) Catalysts

A primary challenge in palladium catalysis is the development of catalysts that are not only highly active but also stable and recyclable, minimizing environmental impact and cost. greenering.orgmdpi.com Future efforts will likely concentrate on several key areas:

Heterogenization: Immobilizing palladium(II) propionate onto solid supports is a promising strategy for enhancing catalyst stability and enabling easy separation and reuse. unimib.itmdpi.commdpi.com Research is directed towards designing novel support materials, such as porous organic polymers, functionalized silica (B1680970), and carbon nanomaterials, that can stabilize palladium nanoparticles and prevent leaching. mdpi.commdpi.commdpi.com The goal is to create catalysts that maintain high activity over multiple cycles with minimal loss of the precious metal. mdpi.comrsc.org

Ligand Design: The development of advanced ligands is crucial for improving the stability and performance of homogeneous palladium catalysts. nih.govnih.gov Research will focus on creating ligands that can protect the palladium center from deactivation pathways while promoting the desired catalytic steps. nih.gov This includes the design of pincer-type ligands and N-heterocyclic carbenes (NHCs) that form highly stable complexes with palladium.

Sustainable Reaction Media: Moving away from traditional organic solvents to more environmentally friendly media like water is a key aspect of green chemistry. greenering.orgunimib.it Developing water-soluble this compound catalyst systems that are effective for a range of organic transformations is an active area of research. greenering.orguniv-nantes.fr

A comparison of different strategies for developing sustainable palladium catalysts is presented below.

Expansion of Substrate Scope and Reaction Diversity

While this compound has proven effective in various C-H activation and cross-coupling reactions, expanding its applicability to a broader range of substrates and new types of transformations remains a significant goal. nih.govnih.govrsc.org

Challenging Substrates: Future work will aim to functionalize more inert C(sp³)–H bonds, which are significantly harder to activate than their C(sp²) counterparts. nih.govrsc.org This includes developing catalytic systems capable of selectively activating C-H bonds in alkanes, complex natural products, and pharmaceuticals. nih.govjocpr.com Overcoming challenges associated with substrates containing sensitive functional groups or those prone to side reactions is also a priority. nih.gov

Novel Transformations: Researchers are exploring the use of this compound in developing new catalytic reactions beyond traditional cross-couplings. researchgate.netmdpi.com This includes cascade reactions, multicomponent reactions, and annulations that can rapidly build molecular complexity from simple starting materials. acs.orgresearchgate.net The development of one-pot procedures that combine multiple catalytic steps, such as a Heck reaction followed by a carbonylation, is also an area of interest for streamlining synthesis. researchgate.netmdpi.commdpi.com

Advanced Spectroscopic Techniques for In Situ Mechanistic Elucidation

A deeper understanding of the reaction mechanism is essential for the rational design of more efficient catalysts. nih.govnih.gov The use of advanced spectroscopic techniques to study catalytic cycles in real-time is a key research direction.

In Situ and Operando Spectroscopy: Techniques such as high-pressure infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Absorption Spectroscopy (XAS) allow researchers to observe the catalyst and reacting species under actual reaction conditions. rsc.orgnih.govtue.nl This provides invaluable information about the structure of the active catalyst, the nature of reaction intermediates, and the rate-determining steps of the catalytic cycle. nih.govnih.govtue.nl

The table below summarizes key spectroscopic techniques and their applications in studying palladium catalysis.

Integration with Flow Chemistry and Industrial Scale-Up

Translating laboratory-scale discoveries into industrially viable processes is a major challenge. The integration of this compound catalysis with continuous flow technologies offers significant advantages for scale-up.

Flow Chemistry: Continuous flow reactors provide enhanced heat and mass transfer, improved safety, and the potential for process automation. Immobilizing this compound catalysts in packed-bed or monolithic reactors is a key area of development. This approach facilitates catalyst reuse and simplifies product purification, making processes more efficient and sustainable.

Process Intensification: Research is focused on developing highly active and stable catalysts that can operate efficiently under flow conditions for extended periods. This involves optimizing reactor design, catalyst loading, and reaction parameters to maximize throughput and minimize waste. The ability to control reaction conditions with high precision in flow systems can also lead to improved selectivity and yields.

Computational Design of Novel this compound Systems

Computational chemistry and molecular modeling have become indispensable tools for catalyst design and mechanistic investigation. rsc.org

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. acs.orghes-so.chnih.gov This allows for a detailed understanding of the factors controlling catalyst activity and selectivity.

In Silico Ligand Design: Computational methods can be used to screen virtual libraries of ligands to identify candidates with improved properties, such as enhanced stability or selectivity. hes-so.ch This approach can accelerate the discovery of new, high-performance catalysts by guiding experimental efforts. By modeling the interactions between the ligand, the palladium center, and the substrate, researchers can design ligands that promote specific reaction pathways. nih.govhes-so.ch

Compound Index

Q & A

Q. What ethical considerations apply to computational studies predicting this compound’s reactivity?

  • Methodological Answer : Disclose software versions, basis sets, and convergence criteria. Avoid selective reporting of favorable models; publish negative results (e.g., failed ligand designs). Cite prior DFT benchmarks to prevent redundant work. Ensure transparency in funding sources, particularly if linked to industrial partnerships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palladium(II) propionate
Reactant of Route 2
Palladium(II) propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.